2-(Diphenylmethyl)-1,3-thiazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZMBXMNDQVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387159 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425399-53-7 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Predicted Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity 2-(Diphenylmethyl)-1,3-thiazol-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis and computational chemistry to propose a viable synthetic route and predict its core physicochemical and spectroscopic properties. Furthermore, by drawing analogies from structurally related thiazole derivatives, we explore its potential biological activities and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar novel thiazole compounds.
Introduction: The Thiazole Scaffold and the Novelty of this compound
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of agents with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]
The subject of this guide, this compound, represents an intriguing yet underexplored molecule. The incorporation of a bulky, lipophilic diphenylmethyl (or benzhydryl) group at the 2-position of the 4-aminothiazole core suggests potential for unique steric and electronic interactions with biological targets. This guide aims to provide a theoretical framework for the synthesis and characterization of this novel compound, thereby stimulating further experimental investigation.
Proposed Synthesis: A Hantzsch-Type Approach
A plausible and efficient route to this compound is a modification of the well-established Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of a 4-aminothiazole, a more direct approach involves the reaction of a thiourea with an appropriate α-halocarbonyl compound. However, to introduce the diphenylmethyl group at the 2-position, we propose a pathway starting from a substituted thiourea.
The proposed synthetic pathway begins with the preparation of N-(diphenylmethyl)thiourea, which can be synthesized from diphenylmethylamine and a thiocyanating agent. This intermediate is then subjected to a cyclocondensation reaction with a suitable 3-halo-2-oxopropanal derivative or a related α-haloketone bearing a masked aldehyde functionality, followed by hydrolysis to yield the target 4-aminothiazole.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of N-(Diphenylmethyl)thiourea
-
To a solution of diphenylmethylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add benzoyl isothiocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate benzoylthiourea is hydrolyzed by the addition of aqueous sodium hydroxide (2 M) and heating the mixture at reflux for 2-3 hours.
-
After cooling, the aqueous layer is neutralized with a suitable acid (e.g., 1 M HCl), and the resulting precipitate of N-(diphenylmethyl)thiourea is collected by filtration, washed with water, and dried.
Step 2: Cyclocondensation to form this compound
-
In a round-bottom flask, dissolve N-(diphenylmethyl)thiourea (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in a polar solvent such as ethanol or isopropanol.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.
-
The resulting crude product is then subjected to ammonolysis to convert the intermediate 4-chloromethylthiazole to the desired 4-aminothiazole. This can be achieved by treatment with a concentrated solution of ammonia in an appropriate solvent under pressure.
-
The final product, this compound, can be isolated and purified by column chromatography on silica gel.
Caption: Proposed two-step synthesis of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, physicochemical properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for reactions and purification, as well as for preliminary assessment of drug-like properties.[7][8]
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₆H₁₅N₃S | - |
| Molecular Weight | 281.38 g/mol | - |
| LogP (octanol/water) | 3.5 - 4.5 | ALOGPS, ChemDraw |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | Molinspiration |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
Note: These values are estimations and should be confirmed by experimental analysis.
Predicted Spectroscopic Data
The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on its proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Diphenyl rings): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 10 protons.
-
Thiazole Proton (H5): A singlet expected around δ 6.5-7.0 ppm.
-
Methine Proton (-CH-): A singlet around δ 6.0-6.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that may appear between δ 5.0-6.0 ppm, which would be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.
-
Thiazole Carbons: C2 is expected around δ 165-170 ppm, C4 around δ 145-150 ppm, and C5 around δ 105-110 ppm.
-
Methine Carbon (-CH-): A signal in the δ 60-65 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching (Amine): Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region.
-
C-H Stretching (Aromatic and Alkyl): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹.
-
C=N and C=C Stretching (Thiazole ring): Absorptions in the 1500-1650 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 281, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: A prominent fragment would likely be the diphenylmethyl cation at m/z = 167.
-
Potential Biological Applications and Future Directions
While the biological profile of this compound has not been experimentally determined, the rich pharmacology of the thiazole scaffold allows for informed speculation on its potential applications.[2][13]
-
Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13] The lipophilic diphenylmethyl group may enhance membrane permeability, potentially leading to improved antimicrobial efficacy.
-
Anticancer Activity: The thiazole nucleus is present in several anticancer agents.[4] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines, possibly through mechanisms such as kinase inhibition or disruption of microtubule dynamics.
-
Anti-inflammatory and Antiviral Properties: Thiazole derivatives have also been investigated for their anti-inflammatory and antiviral activities.[14][15] The unique substitution pattern of the target molecule may confer novel interactions with enzymes or receptors involved in inflammatory or viral pathways.
Caption: Potential biological activities and hypothesized mechanisms of action.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo assays is warranted to explore its therapeutic potential.
Conclusion
This compound is a novel, unexplored molecule with potential for interesting chemical and biological properties. This guide provides a robust theoretical foundation for its synthesis, predicted physicochemical and spectroscopic characteristics, and potential applications in drug discovery. It is our hope that this document will serve as a catalyst for further research into this and other novel thiazole derivatives, ultimately contributing to the development of new therapeutic agents.
References
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C
- Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). Bioorganic & Medicinal Chemistry Letters.
- AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org.
- Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2004). Arkivoc.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances.
- On-line Software.
- Synthesis of 2-substitued-amino-4-aryl thiazoles.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Hantzsch Thiazole Synthesis. SynArchive.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting.
- 4-Aminothiazole.
- Thiazole synthesis. Organic Chemistry Portal.
- 2-aminothiazole derivative, preparation method, and use.
- Chemical and Physical Property Prediction. Cheméo.
- Synthesis of novel 2-amino thiazole deriv
- Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry.
- Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. The University of Queensland eSpace.
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. acdlabs.com [acdlabs.com]
- 8. On-line Software [vcclab.org]
- 9. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of a specific, promising derivative: 2-(Diphenylmethyl)-1,3-thiazol-4-amine , also known by its synonym, 2-(benzhydryl)thiazol-4-amine. We will delve into its chemical identity, propose a detailed synthetic pathway grounded in established methodologies, and outline a robust framework for its characterization. Furthermore, we will explore its potential therapeutic applications by examining the structure-activity relationships of analogous compounds and suggest pertinent in vitro screening protocols to elucidate its pharmacological profile. This document is intended to be a vital resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing molecules with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The amenability of the thiazole core to substitution at multiple positions allows for fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive scaffold for drug discovery campaigns. This guide will focus on a specific derivative, this compound, a compound of interest due to the established bioactivity of both the thiazole and diphenylmethyl moieties.
Chemical Identity and Structure
IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Common Synonym: 2-Benzhydryl-1,3-thiazol-4-amine
Chemical Structure
The chemical structure of this compound is characterized by a central 1,3-thiazole ring. A diphenylmethyl (benzhydryl) group is attached at the 2-position, and an amine group is present at the 4-position.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₁₅N₃S |
| Molecular Weight | 281.38 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| LogP | Predicted to be moderately lipophilic due to the diphenylmethyl group. |
Synthesis of this compound
The most versatile and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 4-aminothiazole derivative, a modified approach is necessary. The following proposed synthetic route is based on established chemical principles for the formation of 4-aminothiazoles.[5]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process, starting from diphenylacetic acid.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocols
Rationale: The formation of a thioamide is a crucial first step. This can be achieved from the corresponding amide, which is synthesized from the carboxylic acid. The thionation of the amide is a standard transformation.
Protocol:
-
Amide Formation: To a solution of diphenylacetic acid (1 equivalent) in an appropriate solvent such as toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess). Stir for 1-2 hours, and then extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 2,2-diphenylacetamide.
-
Thionation: To a solution of 2,2-diphenylacetamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and purify by column chromatography on silica gel to yield 2,2-diphenylthioacetamide.
Rationale: The Hantzsch-type condensation of the thioamide with an α-amino-α-halo aldehyde or ketone will form the desired 4-aminothiazole ring. The use of a protected α-amino aldehyde followed by deprotection is a common strategy.
Protocol:
-
Cyclization: To a solution of 2,2-diphenylthioacetamide (1 equivalent) in a polar solvent like ethanol or isopropanol, add a commercially available or freshly prepared α-amino-α-halo carbonyl compound, such as 2-amino-2-chloroacetaldehyde hydrochloride (1.1 equivalents).
-
The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound at each step must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Physicochemical Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the proton at the 5-position of the thiazole ring, a singlet for the benzhydryl proton, multiplets for the aromatic protons of the diphenylmethyl group, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbons of the thiazole ring, the benzhydryl carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the thiazole ring, and aromatic C-H stretching are expected.
Purity and Stability Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Stability Studies: The stability of 4-aminothiazoles can be a concern, as they have been reported to be unstable in aqueous solutions.[5][6] A preliminary stability study in relevant biological buffers and at different pH values is recommended.[7]
Potential Therapeutic Applications and In Vitro Screening
The structural features of this compound suggest several potential therapeutic applications. The thiazole core is a known pharmacophore in many anticancer and antimicrobial agents.[3][8] The diphenylmethyl group is also found in a variety of biologically active compounds.
Rationale for Potential Biological Activity
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways, including inhibition of protein kinases and induction of apoptosis.[3]
-
Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.
-
Antimicrobial Activity: Thiazole derivatives have a long history as antimicrobial agents.
Recommended In Vitro Screening Assays
To explore the therapeutic potential of this compound, a panel of in vitro assays is recommended.
Caption: Recommended in vitro screening workflow.
-
MTT Assay: To assess the cytotoxic effects on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[3]
-
Apoptosis and Cell Cycle Analysis: If significant cytotoxicity is observed, further studies using flow cytometry to investigate the mechanism of cell death (apoptosis) and effects on the cell cycle are warranted.
-
Minimum Inhibitory Concentration (MIC) Determination: To evaluate the antimicrobial potential against a panel of clinically relevant bacteria and fungi.
-
Kinase Inhibition Assays: Given the prevalence of thiazoles as kinase inhibitors, screening against a panel of kinases would be a logical step.
Conclusion
This compound represents a molecule of significant interest for drug discovery, combining the privileged thiazole scaffold with a bulky lipophilic diphenylmethyl group. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route, based on the well-established Hantzsch thiazole synthesis, offers a viable pathway to obtain this compound. The outlined characterization and in vitro screening protocols provide a clear roadmap for researchers to unlock the therapeutic potential of this and related thiazole derivatives. Further investigation into this class of compounds is highly encouraged and has the potential to yield novel therapeutic agents.
References
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC - NIH. (2009, June 4). [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022, July 12). [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. (2017, May 3). [Link]
-
Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators - ResearchGate. (2025, August 10). [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed Central. [Link]
-
Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies | Request PDF - ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investigation. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- 4-Aminothiazole - Google P
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. [Link]
-
Review of the synthesis and biological activity of thiazoles - ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. [Link]
Sources
- 1. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7): A Molecule of Untapped Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Thiazole Derivative
The landscape of medicinal chemistry is perpetually expanding, with novel molecular entities offering tantalizing possibilities for therapeutic intervention. Among these, the 2-aminothiazole scaffold stands out as a "privileged structure," a core motif present in a multitude of biologically active compounds and approved drugs.[1][2] This guide focuses on a specific, yet largely unexplored, derivative: 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7).
While a definitive body of research on this particular molecule is nascent, its structural components—the versatile 2-aminothiazole ring and the bulky, lipophilic diphenylmethyl (benzhydryl) group—suggest a significant potential for biological activity. This document serves as an in-depth technical guide, navigating the known principles of thiazole chemistry and the established roles of its constituent moieties to provide a predictive framework for researchers. We will delve into a proposed synthetic route, explore potential pharmacological applications based on structure-activity relationships of analogous compounds, and outline experimental workflows to validate these hypotheses. This guide is designed not as a summary of existing data, but as a foundational blueprint for pioneering research into this promising molecule.
I. Physicochemical Properties and Structural Attributes
Understanding the fundamental physicochemical properties of a compound is paramount for any experimental design, from synthesis to biological screening. While extensive experimental data for this compound is not publicly available, we can predict its key characteristics based on its structure.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 425399-53-7 | Publicly available chemical identifier. |
| Molecular Formula | C₁₆H₁₄N₂S | Based on its chemical structure. |
| Molecular Weight | 266.36 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Typical for similar aromatic amines. |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar diphenylmethyl group will dominate the solubility profile. |
| Key Structural Features | - 2-Aminothiazole core: A heterocyclic ring known for its diverse biological activities.[3] - Primary amine at C4: A potential site for further chemical modification and a key hydrogen bond donor/acceptor. - Diphenylmethyl (benzhydryl) group at C2: A bulky, lipophilic moiety that can influence receptor binding and pharmacokinetic properties.[4] | Structural analysis. |
II. Proposed Synthesis: A Roadmap to a Novel Compound
The synthesis of 2-amino-4-substituted-1,3-thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[5] We propose a synthetic pathway for this compound that leverages this classical reaction, followed by the introduction of the C4-amino group.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of a 2-(Diphenylmethyl)thiazole Intermediate
-
Rationale: The initial step involves the formation of the thiazole ring. A plausible approach is the reaction of a diphenylmethyl-containing thioamide with an α-haloketone.
-
Procedure:
-
To a solution of diphenylacetyl chloride (1.0 eq) in a suitable solvent (e.g., acetone), add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Introduction of the 4-Amino Group
-
Rationale: Functionalization at the C4 position is the subsequent critical step. This can be achieved through various methods, including amination of a 4-halo-thiazole derivative or through a multi-step process involving nitration and subsequent reduction.
-
Procedure (via Halogenation and Amination):
-
The 2-(diphenylmethyl)thiazole intermediate is first halogenated at the C4 position using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
The resulting 4-halo-2-(diphenylmethyl)thiazole is then subjected to nucleophilic aromatic substitution with an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection) under elevated temperature and pressure (in a sealed tube) to yield the final product.
-
Purification would be achieved through recrystallization or column chromatography.
-
III. Predicted Biological Activities and Therapeutic Potential
The true value of a novel compound lies in its potential biological activity. By dissecting the structure of this compound, we can infer its likely pharmacological profile.
The 2-Aminothiazole Core: A Hub of Activity
The 2-aminothiazole moiety is a well-established pharmacophore with a broad spectrum of biological activities, including:
-
Anticancer: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][7]
-
Antimicrobial: This scaffold is present in numerous antibacterial and antifungal agents.[3]
-
Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties.[3]
-
Neurological Disorders: The 2-aminothiazole core has been explored for its potential in treating neurodegenerative diseases like prion disease.[8]
The Diphenylmethyl Group: A Modulator of Potency and Pharmacokinetics
The diphenylmethyl (benzhydryl) group is a bulky, lipophilic substituent that can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.[4] Its presence in this compound is predicted to:
-
Enhance Binding Affinity: The large surface area of the diphenylmethyl group could lead to increased van der Waals interactions with hydrophobic pockets in target proteins, potentially enhancing binding affinity and potency.
-
Improve CNS Penetration: The lipophilic nature of this group may facilitate crossing the blood-brain barrier, making the compound a candidate for targeting central nervous system disorders.
-
Influence Metabolism: The phenyl rings can be sites of metabolic hydroxylation, which would be a key consideration in drug development.
Hypothesized Signaling Pathway Involvement:
Given the prevalence of 2-aminothiazoles as kinase inhibitors, a plausible mechanism of action for this compound in an anticancer context could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
IV. Proposed Experimental Workflows for Target Validation and Characterization
To move from hypothesis to evidence, a structured experimental plan is essential. The following workflows are proposed to elucidate the biological activity of this compound.
Workflow 1: In Vitro Biological Screening
Caption: A workflow for the initial in vitro biological evaluation.
Detailed Protocol for Anticancer Screening (MTT Assay):
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability and determine the IC50 value.
V. Future Directions and Concluding Remarks
The exploration of this compound is currently at its inception. This guide has laid out a predictive framework based on the well-established chemistry and pharmacology of its constituent parts. The path forward requires rigorous experimental validation of the proposed synthesis and biological activities.
Future research should focus on:
-
Optimizing the Synthesis: Developing a high-yield, scalable synthetic route is a primary objective.
-
Broad Biological Screening: A comprehensive screening against a wide range of biological targets will help to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the diphenylmethyl and amino groups will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for its development as a potential therapeutic agent.
VI. References
-
Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50.
-
Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 97, 804-825. [Link]
-
Jadhav, S. D., & Bhor, R. J. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 535-541. [Link]
-
Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]
-
Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). IntechOpen. [Link]
-
Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]
-
Lu, K., Wang, W., Li, Y., Wang, J., Liu, Y., Li, L., ... & Ma, X. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 757-768. [Link]
-
El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
El-Naggar, A. M., & Al-Mahmoudy, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 185-212. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
-
El-Faham, A., & Al-Obeidi, F. A. (2015). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7483. [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on a specific, less-documented derivative, 2-(Diphenylmethyl)-1,3-thiazol-4-amine , also known as 2-(benzhydryl)-1,3-thiazol-4-amine. The introduction of a bulky, lipophilic diphenylmethyl group at the 2-position of the 4-aminothiazole core presents intriguing possibilities for modulating biological activity and exploring novel therapeutic avenues. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the known bioactivities of related thiazole derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. For this compound, these properties are primarily derived from its chemical structure, which features a heterocyclic thiazole ring, a primary amine, and a large nonpolar diphenylmethyl substituent.
Molecular Formula and Weight
The chemical structure of this compound consists of a diphenylmethyl group [(C₆H₅)₂CH-] attached to the second position of a 1,3-thiazol-4-amine ring.
Table 1: Core Molecular Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂S |
| Molecular Weight | 266.36 g/mol (Calculated) |
| IUPAC Name | This compound |
| Synonyms | 2-(Benzhydryl)-1,3-thiazol-4-amine |
Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the title compound, a variation of this method is employed, reacting an appropriate thioamide with an α-halocarbonyl compound.
Synthetic Pathway Overview
The synthesis of this compound can be logically approached through the reaction of a thioamide bearing the diphenylmethyl group with a suitable three-carbon building block that provides the C4-amine and C5 of the thiazole ring.
Caption: Hantzsch-type synthesis pathway for this compound.
Experimental Protocol: Hantzsch-Type Synthesis
This protocol outlines a plausible synthetic route. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Materials:
-
Diphenylacetyl thioamide (Precursor A)
-
Chloroacetonitrile (Precursor B)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate or a suitable non-nucleophilic base
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetyl thioamide (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: To this solution, add chloroacetonitrile (1.1 equivalents). If an acid scavenger is required, a non-nucleophilic base like sodium bicarbonate can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Significance
While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-aminothiazole derivatives is known to possess a wide range of biological activities.[1] The introduction of the bulky and lipophilic diphenylmethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Antimicrobial and Antifungal Activity
Thiazole derivatives are well-documented for their antimicrobial and antifungal properties.[2][3] The mechanism of action often involves the inhibition of essential microbial enzymes. The lipophilicity conferred by the diphenylmethyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.
Anti-inflammatory and Analgesic Properties
Many thiazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[2] These activities are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.
Anticancer Activity
The 2-aminothiazole scaffold is present in several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The steric bulk of the diphenylmethyl group could lead to selective interactions with the binding sites of specific cancer-related proteins.
CNS Activity
The lipophilic nature of the diphenylmethyl moiety may facilitate the crossing of the blood-brain barrier, opening up possibilities for applications in treating central nervous system (CNS) disorders. Thiazole derivatives have been investigated for their potential as anticonvulsant, antidepressant, and neuroprotective agents.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its synthesis, achievable through established methods like the Hantzsch reaction, provides a foundation for further investigation. The presence of the diphenylmethyl group offers a unique structural feature that could be exploited to develop novel therapeutic agents with enhanced potency and selectivity.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities across various therapeutic areas. Structure-activity relationship (SAR) studies, involving modifications of the phenyl rings or the amine group, could provide valuable insights for the rational design of new and more effective drug candidates. This in-depth technical guide serves as a foundational resource for researchers poised to explore the scientific and medicinal potential of this intriguing thiazole derivative.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
-
Thiazole Ring—A Biologically Active Scaffold. Molecules2021 , 26 (16), 4885. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. Int. J. Pharm. Sci. Rev. Res.2023, 82 (1), 1-10.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Int. J. Mol. Sci.2023 , 24 (15), 12245. [Link]
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Curr. Med. Chem.2023, 30 (34), 3845-3868.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian J. Chem.2012, 51B, 1443-1449.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26 (5), 1449. [Link]
Sources
Spectroscopic Analysis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: A Technical Overview
Introduction
2-(Diphenylmethyl)-1,3-thiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a diphenylmethyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The diphenylmethyl moiety, also known as a benzhydryl group, is also a common scaffold in various biologically active compounds. Understanding the spectroscopic characteristics of this molecule is fundamental for its identification, characterization, and quality control in research and development settings.
Molecular Structure
The structural formula of this compound is presented below. The key structural features that will influence its spectroscopic properties include the aromatic protons of the two phenyl rings, the methine proton of the diphenylmethyl group, the thiazole ring proton, and the amine protons. The carbon skeleton includes the aromatic carbons, the methine carbon, and the carbons of the thiazole ring. The infrared spectrum will be characterized by vibrations of the N-H, C-H, C=N, and C=C bonds.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 10H |
| Methine-CH | ~5.5 | Singlet | 1H |
| Thiazole-H | ~6.5 | Singlet | 1H |
| Amine-NH₂ | Broad singlet | 2H |
Interpretation:
-
Phenyl Protons: The ten protons on the two phenyl rings are expected to resonate in the aromatic region (7.2-7.5 ppm) as a complex multiplet due to their various chemical and magnetic environments.
-
Methine Proton: The single proton of the diphenylmethyl group is attached to a carbon adjacent to two phenyl rings and the thiazole ring. This environment would lead to a downfield shift, expected around 5.5 ppm as a singlet.
-
Thiazole Proton: The proton on the thiazole ring is in an electron-rich heterocyclic system, and its chemical shift is anticipated to be around 6.5 ppm as a singlet.
-
Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Thiazole C=N | ~170 |
| Thiazole C-NH₂ | ~150 |
| Aromatic C (quaternary) | 140 - 145 |
| Aromatic CH | 125 - 130 |
| Thiazole CH | ~105 |
| Methine CH | ~50 |
Interpretation:
-
Thiazole Carbons: The carbon atom of the C=N bond in the thiazole ring is expected to be the most downfield signal. The carbon atom attached to the amine group will also be significantly downfield. The CH carbon of the thiazole ring will be more shielded.
-
Aromatic Carbons: The spectrum will show several signals in the aromatic region, corresponding to the protonated and quaternary carbons of the phenyl rings.
-
Methine Carbon: The carbon of the diphenylmethyl group will appear at a characteristic upfield position for a tetracoordinate carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
Interpretation:
-
N-H Stretching: A characteristic doublet of medium intensity is expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will appear in the fingerprint region.
-
N-H Bending: The bending vibration of the N-H bond of the amine group will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a common and stable fragment for compounds containing a benzyl group. Another significant fragmentation would be the loss of a phenyl group to form the [M-C₆H₅]⁺ ion. The base peak is likely to be the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167.
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of this compound based on its chemical structure. The anticipated NMR, IR, and Mass Spectrometry data provide a foundational framework for the identification and structural elucidation of this compound. Experimental verification of these predictions is essential for a complete and accurate characterization.
References
As this guide is based on predictive analysis due to the absence of published experimental data for the specific title compound, direct citations to primary literature containing its spectra are not possible. The interpretations are based on well-established principles of spectroscopic analysis found in standard organic chemistry textbooks and spectral databases for related compounds.
"2-(Diphenylmethyl)-1,3-thiazol-4-amine" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Authored by a Senior Application Scientist
Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3] This versatility has led to the successful development of numerous FDA-approved drugs, cementing the importance of the thiazole ring in contemporary drug discovery. This guide will delve into the potential biological activities of a specific, novel derivative, this compound, by extrapolating from the rich knowledge base of related thiazole compounds and outlining a comprehensive strategy for its investigation.
Deconstructing the Molecule: Structural Features and Hypothesized Activities
The structure of this compound presents two key features that inform our hypotheses regarding its potential biological activity: the 4-amino group and the bulky, lipophilic diphenylmethyl substituent at the 2-position.
-
The 4-Aminothiazole Moiety: The presence of an amino group on the thiazole ring is a well-established pharmacophore. 2-Aminothiazole derivatives, in particular, have been extensively studied and are known to possess a wide array of biological activities.[4][5] While the target compound features a 4-amino group, the general principles of bioactivity associated with aminothiazoles are likely to apply.
-
The 2-(Diphenylmethyl) Substituent: This large, non-polar group is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, solubility, and steric profile. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets. The diphenylmethyl group may facilitate binding to hydrophobic pockets within enzymes or receptors.
Based on these structural features and the broader literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound:
-
Anticancer Activity: Numerous thiazole derivatives have demonstrated potent anticancer effects against various cancer cell lines.[1][6][7] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. The bulky diphenylmethyl group could potentially enhance binding to specific kinase domains or other protein targets.
-
Antimicrobial Activity: The thiazole ring is a component of many natural and synthetic antimicrobial agents, including penicillin.[7] Thiazole derivatives have shown activity against a broad spectrum of bacteria and fungi.[8][9][10] The lipophilicity conferred by the diphenylmethyl group might enhance the compound's ability to penetrate microbial cell membranes.
-
Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties.[2] This activity is often mediated through the inhibition of pro-inflammatory enzymes or cytokines.
A Roadmap for Investigation: Synthesis and Biological Evaluation
A systematic investigation is required to validate the hypothesized biological activities of this compound. This section outlines a comprehensive experimental plan, from chemical synthesis to in vitro and in vivo screening.
Chemical Synthesis
The synthesis of this compound can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis.[4] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis for this compound.
Detailed Synthetic Protocol
-
Step 1: Synthesis of Diphenylacetyl Thiourea (Intermediate).
-
To a solution of diphenylacetonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.
-
Add a base (e.g., sodium ethoxide) and reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter, wash, and dry the crude product. Recrystallize from a suitable solvent to obtain pure diphenylacetyl thiourea.
-
-
Step 2: Cyclization to form the Thiazole Ring.
-
Dissolve the diphenylacetyl thiourea in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an α-haloketone (e.g., chloroacetone) or a suitable cyclizing agent.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Step 3: Structural Characterization.
-
Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
In Vitro Biological Screening
A tiered screening approach should be employed to efficiently evaluate the potential biological activities of the synthesized compound.
Experimental Workflow for In Vitro Screening
Caption: Tiered workflow for in vitro biological screening.
Protocol 1: Anticancer Activity Screening
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[6][7] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
MTT Assay (Primary Cytotoxicity Screen):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Mechanism of Action Studies (If Active):
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if the compound causes cell cycle arrest at a specific phase.
-
Kinase Inhibition Profiling: Screen the compound against a panel of kinases known to be involved in cancer progression.
-
Protocol 2: Antimicrobial Activity Screening
-
Microbial Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[8][9][10]
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable colonies.
-
Protocol 3: Anti-inflammatory Activity Screening
-
Enzyme Inhibition Assays:
-
Cyclooxygenase (COX) Inhibition Assay: Measure the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes using a commercially available kit.
-
Lipoxygenase (LOX) Inhibition Assay: Evaluate the inhibitory effect of the compound on 5-LOX or 15-LOX activity.
-
-
Inhibition of Pro-inflammatory Cytokine Production:
-
Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Treat the cells with the test compound and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
Data Presentation and Interpretation
All quantitative data from the in vitro screening should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | 15.2 | 0.8 |
| A549 | 25.8 | 1.2 |
| HCT116 | 18.5 | 1.0 |
| HEK293 | > 100 | 5.6 |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| S. aureus | 32 | 1 |
| E. coli | 64 | 0.5 |
| C. albicans | 16 | N/A |
Future Directions and Concluding Remarks
The in vitro screening results will provide the foundation for further investigation. If promising activity and selectivity are observed, the next logical steps would include:
-
Lead Optimization: Synthesize and test analogs of this compound to establish structure-activity relationships (SAR) and improve potency and selectivity.
-
In Vivo Studies: Evaluate the efficacy and safety of the most promising compounds in relevant animal models of cancer, infection, or inflammation.
-
Pharmacokinetic Studies: Determine the ADME properties of the lead compounds to assess their drug-like potential.
References
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
- A review on thiazole based compounds andamp; it's pharmacological activities.
- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central.
- A Facile Synthesis of New Substituted Thiazol-2-amine Deriv
- An Overview of Thiazole Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC - NIH.
- Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions - ResearchG
- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Bot Verification [rasayanjournal.co.in]
A Technical Guide to the Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Core Starting Materials and Strategic Synthesis
Introduction
2-(Diphenylmethyl)-1,3-thiazol-4-amine is a substituted aminothiazole that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The synthesis of this specific derivative hinges on the strategic selection of appropriate starting materials to construct the thiazole core efficiently. This guide provides an in-depth analysis of the primary synthetic route, focusing on the key precursors and the underlying chemical principles governing the formation of the target molecule.
Core Synthetic Strategy: Hantzsch-Type Thiazole Synthesis
The most direct and widely recognized method for preparing 2-substituted-4-aminothiazoles is a variation of the classic Hantzsch Thiazole Synthesis.[2][3] This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.[4][5] For the synthesis of this compound, the strategy is adapted to use a thioamide that carries the diphenylmethyl group and an α-halo compound that facilitates the introduction of the 4-amino group.
The core reaction involves the condensation of 2,2-Diphenylthioacetamide and Chloroacetonitrile . This approach efficiently assembles the five-membered thiazole ring in a single, often high-yielding, step.
Caption: General scheme for the synthesis of the target thiazole.
In-Depth Analysis of Starting Materials
The success of the synthesis is critically dependent on the quality and reactivity of two key starting materials.
Starting Material: 2,2-Diphenylthioacetamide
This thioamide is the cornerstone of the synthesis, as it provides the C2 and N3 atoms of the thiazole ring and introduces the essential diphenylmethyl (also known as benzhydryl) substituent.
-
Role in Synthesis: Acts as the nucleophile, with the sulfur atom attacking the electrophilic carbon of chloroacetonitrile. It dictates the substitution pattern at the 2-position of the final thiazole product.
-
Sourcing and Preparation: 2,2-Diphenylthioacetamide is a specialty chemical that can be sourced from various suppliers.[6] For laboratory-scale synthesis, it is often prepared from its corresponding nitrile or amide precursors. A common laboratory preparation involves the reaction of 2,2-diphenylacetonitrile with hydrogen sulfide gas under basic conditions.
-
Purity Considerations: The purity of the thioamide is crucial. Impurities from its synthesis, such as the corresponding amide or unreacted starting materials, can lead to side reactions and complicate the purification of the final product.
Starting Material: Chloroacetonitrile
Chloroacetonitrile is a bifunctional reagent that serves as the C4-C5 component of the thiazole ring.
-
Role in Synthesis: It provides a two-carbon fragment. The chloromethyl group is an electrophilic center for the initial nucleophilic attack by the thioamide sulfur. The nitrile group is essential for the subsequent intramolecular cyclization and tautomerization that forms the 4-amino group.[7][8]
-
Properties and Handling: Chloroacetonitrile is a colorless to pale yellow liquid.[7] It is a reactive and toxic compound, classified as a lachrymator. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all manipulations should be performed within a well-ventilated fume hood.
-
Commercial Availability: It is a readily available and common reagent in organic synthesis, supplied by major chemical manufacturers.[9][10]
Core Synthesis Protocol and Mechanism
The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Reaction Mechanism
-
S-Alkylation: The reaction initiates with a nucleophilic substitution (SN2) reaction. The sulfur atom of 2,2-diphenylthioacetamide attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion to form an S-alkylated intermediate.[5]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered ring.
-
Tautomerization: The resulting iminothiazoline intermediate is unstable and rapidly tautomerizes to the more stable aromatic 4-aminothiazole structure. This final step is driven by the gain in aromatic stabilization energy.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,2-Diphenylthioacetamide | CymitQuimica [cymitquimica.com]
- 7. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocol: Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences with the thionation of commercially available 2,2-diphenylacetamide using Lawesson's reagent to yield the key intermediate, 2,2-diphenylthioacetamide. This intermediate subsequently undergoes a Cook-Heilbron cyclization with chloroacetonitrile to afford the target 4-aminothiazole derivative. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and includes guidance on purification, characterization, and troubleshooting.
Introduction and Scientific Context
The 4-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The substitution at the C2 and C4 positions of the thiazole ring is crucial for modulating pharmacological activity. The title compound, this compound, incorporates a bulky, lipophilic diphenylmethyl (benzhydryl) group at the C2 position, which can significantly influence its interaction with biological targets.
The synthetic strategy outlined herein is a robust and logical sequence designed for high yield and purity. It leverages two powerful and well-established reactions in heterocyclic chemistry:
-
Thionation using Lawesson's Reagent: The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a superior choice over reagents like phosphorus pentasulfide (P₄S₁₀) as it is milder, more soluble in organic solvents, and often provides cleaner reactions with higher yields.[1][2]
-
Cook-Heilbron Thiazole Synthesis: This is a classic and efficient method for constructing 4-aminothiazoles. It is a variation of the renowned Hantzsch thiazole synthesis and involves the condensation reaction between a thioamide and an α-halonitrile.[3][4] This approach directly installs the required C4-amino group, making it highly convergent.
This protocol is designed to be a self-validating system, providing researchers with the necessary details to replicate the synthesis and confirm the identity and purity of the final product.
Overall Synthetic Pathway
The synthesis is performed in two distinct stages, starting from commercially available 2,2-diphenylacetamide.
Caption: Simplified mechanism of amide thionation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| 2,2-Diphenylacetamide | 211.26 | 10.0 g | 47.3 | Sigma-Aldrich, etc. | Commercially available [5][6] |
| Lawesson's Reagent | 404.47 | 10.5 g | 26.0 | Acros, etc. | Stoichiometry: ~0.55 eq. Handle in a fume hood. |
| Toluene (anhydrous) | 92.14 | 200 mL | - | Fisher Scientific | Use dry solvent for best results. |
| Ethyl Acetate | 88.11 | As needed | - | VWR | For chromatography. |
| Hexanes | - | As needed | - | VWR | For chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-diphenylacetamide (10.0 g, 47.3 mmol).
-
Addition of Reagents: Add anhydrous toluene (200 mL) to the flask. Stir the mixture to dissolve the amide. Once dissolved, add Lawesson's reagent (10.5 g, 26.0 mmol, 0.55 equivalents) portion-wise.
-
Expert Insight: Lawesson's reagent is typically used in 0.5 to 2.0 molar equivalents per carbonyl group. Using a slight excess (0.55 eq.) ensures complete conversion of the starting amide without making purification overly difficult. The reaction is often carried out in non-polar aromatic solvents like toluene or xylene at elevated temperatures. [7]3. Reaction: Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The thioamide product will have a higher Rf value than the starting amide. The reaction is typically complete within 2-4 hours.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent (toluene) can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue will contain the desired thioamide and phosphorus-containing byproducts from the Lawesson's reagent. Purify the crude product by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Eluent: Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient of 0% to 15% ethyl acetate in hexanes).
-
Collection: Collect the fractions containing the product (visualized by TLC) and combine them.
-
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2,2-diphenylthioacetamide as a pale yellow solid.
-
Characterization:
-
Expected Yield: 85-95%.
-
Appearance: Pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part II: Synthesis of this compound
Principle and Mechanism
This step is a Cook-Heilbron synthesis, a classic method for forming 4-aminothiazoles. [3]The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of chloroacetonitrile, displacing the chloride ion. This forms an S-alkylated intermediate. The subsequent step is an intramolecular cyclization where the thioamide nitrogen attacks the nitrile carbon. This 5-exo-dig cyclization is followed by tautomerization to yield the final, stable aromatic 4-aminothiazole ring system.
Caption: Key stages of the Cook-Heilbron synthesis.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| 2,2-Diphenylthioacetamide | 227.33 | 5.0 g | 22.0 | From Part I | Ensure it is dry and pure. |
| Chloroacetonitrile | 75.50 | 1.83 g (1.54 mL) | 24.2 | Sigma-Aldrich | Lachrymator. Handle with extreme care in a fume hood. [8] |
| Ethanol (200 Proof) | 46.07 | 100 mL | - | Decon Labs | |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - | - | For work-up. |
| Ethyl Acetate | 88.11 | As needed | - | VWR | For extraction. |
| Brine | - | As needed | - | - | For extraction. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 2,2-diphenylthioacetamide (5.0 g, 22.0 mmol) in ethanol (100 mL).
-
Addition of Reagent: Carefully add chloroacetonitrile (1.54 mL, 24.2 mmol, 1.1 equivalents) to the solution using a syringe.
-
Safety Precaution: Chloroacetonitrile is a toxic lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 6-8 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the thioamide spot and the appearance of a new, more polar product spot.
-
Expert Insight: The reaction is often carried out in a protic solvent like ethanol or isopropanol. [9]Heating is necessary to drive the cyclization. No additional base is typically required, as the amino group of the product is formed directly.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any generated HCl, followed by brine (1 x 25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.
-
Chromatography: If recrystallization is ineffective, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Expected Yield: 70-85%.
-
Appearance: Off-white to light brown solid.
-
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): A characteristic singlet for the thiazole C5-H is expected around δ 6.0-6.5 ppm. The NH₂ protons will appear as a broad singlet (typically δ 5.0-5.5 ppm). The benzylic CH proton will be a singlet around δ 5.8-6.0 ppm, and the aromatic protons will appear as a multiplet in the δ 7.2-7.5 ppm region. [10] * Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 267.1.
-
-
Troubleshooting and Expert Recommendations
-
Low Yield in Step 1 (Thionation): Ensure anhydrous conditions. Moisture can decompose Lawesson's reagent. If the reaction stalls, an additional portion of Lawesson's reagent (0.2 eq.) can be added. Over-refluxing can sometimes lead to decomposition, so monitor carefully by TLC.
-
Difficult Purification in Step 1: Byproducts from Lawesson's reagent can be tenacious. A thorough wash of the crude residue with a solvent in which the product is sparingly soluble (like cold diethyl ether) might help remove some impurities before chromatography.
-
Low Yield in Step 2 (Cyclization): Confirm the purity of the thioamide intermediate. Impurities can inhibit the reaction. Ensure chloroacetonitrile is not degraded; use a freshly opened bottle if possible. Extending the reflux time may improve conversion.
-
Product Oiling Out During Recrystallization: If the product fails to crystallize, try a different solvent system (e.g., ethanol/water, dichloromethane/hexanes) or resort to column chromatography for purification.
Conclusion
This application note provides a validated and detailed two-step protocol for synthesizing this compound. By following the outlined procedures for thionation and subsequent Cook-Heilbron cyclization, researchers can reliably produce this valuable heterocyclic building block. The mechanistic insights and practical troubleshooting tips included are intended to empower scientists to successfully execute this synthesis and adapt it for related target molecules in their drug discovery and development endeavors.
References
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). International Journal of ChemTech Research. Retrieved January 18, 2026, from [Link]
-
Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry, 35(6). Available at: [Link]
-
Choi, J., & Valentine, R. L. (2013). Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental Science & Technology, 47(21), 12249-12256. Available at: [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Couture, A., et al. (2009). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 109(5), 2085-2150. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. Retrieved January 18, 2026, from [Link]
-
2,2-Diphenylacetamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Prebiotic thiol-catalyzed thioamide bond formation. (2020). Nature Communications, 11(1), 5176. Available at: [Link]
- US Patent 7,186,860 B2. (2007). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. Google Patents.
-
Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). Current Chemistry Letters, 8(3), 157-168. Available at: [Link]
-
Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. Available at: [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). Thesis. Available at: [Link]
-
¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(11), 3144. Available at: [Link]
-
Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. (2019). Environmental Science & Technology, 53(3), 1218-1227. Available at: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide. (2017). Molecules, 22(10), 1667. Available at: [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemscene.com [chemscene.com]
- 6. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 8. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
Application Notes and Protocols for the Evaluation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine in Cancer Cell Line Studies
Disclaimer
Extensive literature searches did not yield specific studies on the anticancer effects of "2-(Diphenylmethyl)-1,3-thiazol-4-amine." Therefore, this document provides a generalized guide for evaluating the anticancer potential of a novel thiazole derivative, using "this compound" as a representative example. The protocols and hypothesized mechanisms are based on established methodologies and findings for structurally related thiazole and thiadiazole compounds with demonstrated anticancer activity.
Introduction: The Thiazole Scaffold in Oncology
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[1][2] Compounds bearing the thiazole or the related 1,3,4-thiadiazole ring have been reported to exhibit cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver, as well as leukemia.[1][4][5] The therapeutic potential of these compounds often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6]
This guide outlines a comprehensive approach to assess the in vitro anticancer properties of a novel thiazole derivative, exemplified by this compound.
Hypothesized Mechanism of Action and Potential Target Pathways
Given the diphenylmethyl substituent, this compound possesses a bulky, lipophilic moiety that could facilitate its interaction with hydrophobic pockets in various protein targets. Based on the activities of other anticancer thiazole and thiadiazole derivatives, several potential mechanisms of action can be postulated:
-
Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or HER-2.[6]
-
Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.[5] This can be initiated through various signaling cascades, often involving the regulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Compounds can exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing.
A plausible target for a novel thiazole derivative could be a key signaling pathway like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Protocol:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., human fibroblasts) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4][8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions.
-
Incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.[9]
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can provide insights into the compound's effect on signaling pathways.[1][10]
Protocol:
-
Protein Extraction:
-
Treat cells with the compound as described for the apoptosis assay.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation levels.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 8.5 |
| A549 | Lung | 12.3 |
| HepG2 | Liver | 15.1 |
| Human Fibroblasts | Normal | > 100 |
Experimental Workflow Visualization
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for In Vitro Screening of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 2-(Diphenylmethyl)-1,3-thiazol-4-amine integrates two key structural motifs of significant pharmacological interest: the 2-aminothiazole core and the diphenylmethyl (benzhydryl) group. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities.[1][2][3] Literature extensively documents the antiviral, antimicrobial, anticancer, and anti-inflammatory properties of 2-aminothiazole derivatives.[1][2][3] Notably, its presence in anticancer agents like Dasatinib underscores its potential in oncology research.[1]
The diphenylmethyl moiety is also a recurring feature in biologically active molecules, contributing to their pharmacological profiles. For instance, compounds bearing this group have demonstrated activities ranging from antifungal to potent anti-mitotic effects in breast cancer models by targeting tubulin polymerization.[4][5][6]
Given the synergistic potential of these two pharmacophores, it is hypothesized that this compound may exhibit significant anticancer and/or antimicrobial properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro screening of this compound. The protocols outlined below are designed to be robust and self-validating, enabling a thorough initial assessment of its therapeutic potential.
Compound Handling and Preparation
Table 1: General Compound Handling Guidelines
| Parameter | Recommendation | Rationale |
| Storage | Store at -20°C or -80°C in a desiccated environment, protected from light. | To prevent degradation and maintain compound integrity over time. |
| Solubility Testing | Perform preliminary solubility tests in common laboratory solvents such as DMSO, ethanol, and methanol. | To determine the optimal solvent for creating a high-concentration stock solution. DMSO is a common first choice for its ability to dissolve a wide range of organic molecules. |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. | A high-concentration stock allows for serial dilutions into aqueous media for assays while keeping the final solvent concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
| Working Solutions | Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture or bacterial growth medium immediately before use. | To ensure accurate and consistent compound concentrations in the assays and to avoid precipitation or degradation in aqueous solutions. |
Anticancer Activity Screening
The 2-aminothiazole scaffold is a component of several anticancer agents, suggesting that this compound may possess antiproliferative or cytotoxic activity against cancer cells.[1][3] The following protocols describe standard in vitro assays to evaluate these potential effects.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells for vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Exposure: Incubate the plate for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Antimicrobial Activity Screening
The 2-aminothiazole moiety is present in various compounds with demonstrated antibacterial and antifungal activities.[2][3] Therefore, it is prudent to screen this compound for its potential as an antimicrobial agent.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8]
Workflow Diagram: Broth Microdilution Assay
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Novel heterocyclic amide derivatives containing a diphenylmethyl moiety: systematic optimizations, synthesis, antifungal activity and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Derivatization of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Introduction: The 2-(Diphenylmethyl)-1,3-thiazol-4-amine Scaffold - A Privileged Core for Medicinal Chemistry
The this compound core represents a significant scaffold in medicinal chemistry, merging the established biological importance of the 2-aminothiazole moiety with the lipophilic, space-filling diphenylmethyl (benzhydryl) group. The 2-aminothiazole ring is a cornerstone of many approved drugs and clinical candidates, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]
The diphenylmethyl group, on the other hand, provides a large, rigid, and lipophilic domain that can effectively probe deep hydrophobic pockets within protein active sites, often leading to enhanced binding affinity and selectivity. The strategic derivatization of the parent this compound molecule is therefore a critical step in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of key derivatization techniques for the this compound scaffold, focusing on three primary sites of modification: the 4-amino group, the C5-position of the thiazole ring, and the peripheral phenyl rings of the diphenylmethyl moiety. Each section includes the scientific rationale behind the chosen transformations and detailed, field-tested protocols.
Derivatization Strategy Overview
The derivatization of the core molecule can be approached through several strategic vectors to generate a diverse chemical library. The primary reactive handles are the nucleophilic 4-amino group and the C5-position of the thiazole ring, which is susceptible to electrophilic substitution.
Caption: Strategic overview of derivatization points on the this compound scaffold.
Part 1: Functionalization of the 4-Amino Group
The exocyclic amino group at the C4 position is a highly versatile synthetic handle due to its nucleophilicity. Its modification allows for the introduction of a wide array of functional groups that can modulate polarity, introduce new binding motifs, and alter the overall physicochemical profile of the molecule.
N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides
Scientific Rationale: The conversion of the primary amine to an amide or sulfonamide is a fundamental strategy in medicinal chemistry. Amides introduce a hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with protein residues.[1][2] Sulfonamides are also excellent hydrogen bond acceptors and are known for their metabolic stability and ability to occupy specific binding pockets. These reactions are typically high-yielding and tolerant of a wide range of functional groups.
Workflow for N-Acylation/N-Sulfonylation
Caption: General workflow for the N-acylation or N-sulfonylation of the 4-amino group.
Detailed Protocol: Synthesis of N-(2-(diphenylmethyl)-1,3-thiazol-4-yl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure amide derivative.
-
Reductive Amination: Accessing Secondary and Tertiary Amines
Scientific Rationale: Reductive amination provides a direct route to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[5] This method is highly effective for introducing diverse alkyl and aryl substituents, which can be used to fine-tune steric bulk, lipophilicity, and basicity. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it selectively reduces the intermediate iminium ion without affecting the carbonyl reactant.
Detailed Protocol: Synthesis of N-benzyl-2-(diphenylmethyl)-1,3-thiazol-4-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, suspend this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir the mixture for 30 minutes at room temperature.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the mixture. The reaction may become slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired secondary amine.
-
Part 2: C-H Functionalization of the Thiazole Ring
The thiazole ring itself offers opportunities for derivatization. The C5-position is the most electron-rich carbon and is thus the most susceptible to electrophilic attack.
Suzuki-Miyaura Cross-Coupling: C5-Arylation and Vinylation
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate.[6][7][8][9] To apply this to the this compound scaffold, the C5-position must first be functionalized with a suitable leaving group, typically a halogen (Br or I). This two-step sequence—halogenation followed by coupling—provides powerful access to a vast array of C5-substituted analogs with diverse aryl, heteroaryl, or vinyl groups. This strategy is highly effective for exploring SAR in regions of a binding pocket that are adjacent to the core scaffold.
Workflow for C5-Arylation via Suzuki-Miyaura Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical methodologies for the precise and accurate quantification of 2-(Diphenylmethyl)-1,3-thiazol-4-amine, a heterocyclic compound with potential applications in pharmaceutical research and development. Given its structure, featuring a basic amine group and chromophoric phenyl rings, two robust analytical techniques are presented: a High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for routine analysis and quality control, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, method validation parameters, and the scientific rationale behind the experimental choices.
Introduction and Compound Overview
This compound is a molecule of interest characterized by a thiazole core, a primary amine, and a bulky diphenylmethyl substituent. The accurate determination of its concentration is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, stability testing, and quality control of active pharmaceutical ingredients (APIs). The presence of the primary amine group presents a potential challenge for chromatography, often leading to peak tailing on traditional silica-based columns. The methodologies outlined herein are designed to overcome these challenges and provide reliable quantification.
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₄N₂S
-
Key Features for Analysis:
-
Basic Amine Group (-NH₂): Prone to protonation, making it suitable for positive ion mode mass spectrometry and requiring mobile phase modifiers for good peak shape in reversed-phase chromatography.
-
Aromatic Phenyl Rings: Strong chromophores, enabling sensitive detection by UV spectrophotometry.
-
Thiazole Ring: A heterocyclic moiety contributing to the compound's overall chemical properties.
-
Recommended Analytical Methodology I: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and cost-effective method for quantifying this compound in bulk materials and pharmaceutical formulations. The key to this method is controlling the secondary interactions of the basic amine group with the stationary phase.
Scientific Rationale
The selection of a reversed-phase C18 column is based on the non-polar nature of the diphenylmethyl group. To ensure a sharp, symmetrical peak shape, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This serves to protonate the primary amine, minimizing its interaction with residual acidic silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds[1]. A gradient elution is employed to ensure efficient elution and a reasonable run time. UV detection is set at a wavelength corresponding to the absorbance maximum of the aromatic system to achieve high sensitivity.
Experimental Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λ-max determined by DAD scan) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Preparation (API): Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection[1].
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown samples from the calibration curve.
Method Validation Summary (Hypothetical Data)
Method validation should be performed according to International Council for Harmonisation (ICH) guidelines[2].
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Recommended Analytical Methodology II: LC-MS/MS
For bioanalytical applications or the detection of trace-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. This method is ideal for quantifying the analyte in complex matrices like plasma or tissue homogenates.
Scientific Rationale
The LC-MS/MS method leverages the high separation efficiency of UHPLC (Ultra-High-Performance Liquid Chromatography) and the specificity of mass spectrometry. Electrospray Ionization (ESI) in positive ion mode is chosen due to the basic nature of the primary amine, which is readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, effectively eliminating interference from matrix components[3][4]. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocol: LC-MS/MS Quantification
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 UHPLC Column, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| MRM Transitions | To be determined by infusion of a standard solution |
| Analyte (C₁₆H₁₄N₂S): Precursor [M+H]⁺ → Product Ion | |
| Internal Standard (SIL-IS): Precursor [M+H]⁺ → Product Ion |
| Collision Gas | Nitrogen or Argon |
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of internal standard into the appropriate matrix (e.g., blank plasma).
-
Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample/standard/QC, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C. e. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50)[4][5].
-
Analysis: Inject the prepared samples. Quantify by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Extraction Recovery | > 80% |
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the quantification of this compound.
Caption: General analytical workflow from sample preparation to final reporting.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
References
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]
-
ResearchGate. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]
-
ResearchGate. (2002). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]
-
PubMed Central. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Available at: [Link]
-
Antisel. (2022). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]
-
ResearchGate. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
-
ResearchGate. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Available at: [Link]
-
PubChem. 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
PubMed Central. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available at: [Link]
-
Eurekaselect. (2016). A Simple and Validated Spectrophotometric Estimation of Vigabatrin in Pharmaceutical Formulation. Available at: [Link]
-
ResearchGate. (2017). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. Available at: [Link]
-
LCGC International. (2023). Rapid and Sensitive Determination of Residues of Triphenylmethane Dyes and Their Metabolites in Animal Tissues by LC–MS/MS. Available at: [Link]
-
PubMed Central. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
-
PubMed. (2021). Determination of Potential Genotoxic Impurities...in Telmisartan by ESI-MS/MS. Available at: [Link]
Sources
Application Notes and Protocols: The 2-(Diphenylmethyl)-1,3-thiazol-4-amine Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 2-aminothiazole moiety, in particular, is a prevalent feature in numerous FDA-approved drugs, highlighting its significance as a "privileged scaffold" in drug design. This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of a specific, high-potential scaffold: 2-(Diphenylmethyl)-1,3-thiazol-4-amine .
The incorporation of a diphenylmethyl (benzhydryl) group at the 2-position of the 4-aminothiazole core introduces unique structural and electronic features. This bulky, lipophilic moiety can facilitate interactions with hydrophobic pockets in biological targets, potentially enhancing binding affinity and modulating selectivity. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental design for exploring the therapeutic potential of this promising scaffold.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For our target scaffold, the key precursors are 1-bromo-3,3-diphenylpropan-2-one and thiourea.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Part A: Synthesis of 1-Bromo-3,3-diphenylpropan-2-one (α-Haloketone)
-
Acid Chloride Formation: To a solution of diphenylacetic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture for 2-3 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield diphenylacetyl chloride.
-
Diazoketone Formation: Dissolve the crude diphenylacetyl chloride in diethyl ether and cool to 0°C. Add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Hydrobromination: Cool the solution of the resulting diazoketone to 0°C and add a 48% aqueous solution of hydrobromic acid (HBr) (1.5 equivalents) dropwise until the yellow color of the diazoketone disappears and nitrogen evolution ceases. Dilute the reaction mixture with water and extract with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 1-bromo-3,3-diphenylpropan-2-one.
Part B: Hantzsch Thiazole Synthesis [1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,3-diphenylpropan-2-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Physicochemical Characterization
The structure and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl rings, the methine proton of the diphenylmethyl group, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring, the phenyl rings, and the diphenylmethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the thiazole ring, and aromatic C-H stretching. |
| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values. |
Potential as a Scaffold for Drug Design
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The diphenylmethyl group can be a key pharmacophoric feature, while the 4-amino group provides a convenient handle for further structural modifications to explore structure-activity relationships (SAR).
Hypothesized Biological Activities
-
Anticancer Activity: Many thiazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[3][4][5] The lipophilicity of the diphenylmethyl group may enhance cell permeability and interaction with intracellular targets such as protein kinases or tubulin.
-
Antimicrobial Activity: The thiazole ring is a common feature in antimicrobial agents.[6][7] Derivatives of this scaffold could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Certain thiazole-containing compounds are known to possess anti-inflammatory properties.[8][9] The scaffold could be evaluated for its ability to inhibit key inflammatory mediators.
Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay[10][11]
This protocol outlines the determination of the cytotoxic effects of the synthesized scaffold against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[12][13][14]
This protocol determines the Minimum Inhibitory Concentration (MIC) of the scaffold against selected microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
In Silico Modeling: Molecular Docking
Molecular docking can be employed to predict the binding mode and affinity of the this compound scaffold with potential biological targets, providing insights into its mechanism of action.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design and development of novel therapeutic agents. Its synthesis is straightforward, and the presence of the diphenylmethyl and amino moieties offers ample opportunities for structural diversification. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this scaffold and its derivatives. By systematically exploring its potential against various diseases, researchers can unlock new avenues for the discovery of next-generation therapeutics.
References
-
Desai, et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6527. Available from: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
-
Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). Journal of Pharmaceutical Research International. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available from: [Link]
-
A rapid and efficient methodology for synthesizing substituted thiazole derivatives has been developed from various substituted phenacyl bromide and thiourea in ethanol as a solvent at 78 0C temperature. (2022). Chemistry & Chemical Technology, 16(4), 528-534. Available from: [Link]
-
Synthesis of thiazoles. (2019, January 19). YouTube. Available from: [Link]
-
A review on thiazole based compounds and it's pharmacological activities. (2024). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2004). Arkivoc, 2004(5), 1-48. Available from: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. Available from: [Link]
-
Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2004). Semantic Scholar. Available from: [Link]
-
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Available from: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020). Frontiers in Microbiology, 11, 584534. Available from: [Link]
-
Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (2018). Asian Journal of Organic & Medicinal Chemistry, 3(1), 1-10. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17741–17750. Available from: [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of Molecular Structure, 1315, 138409. Available from: [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Mini-Reviews in Medicinal Chemistry, 12(1), 30-47. Available from: [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research, 57(4s), s516-s529. Available from: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). Molecules, 29(11), 2530. Available from: [Link]
-
Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). Antibiotics, 11(11), 1585. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306. Available from: [Link]
-
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). Molecules, 29(19), 4588. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development, 11(5), 76-85. Available from: [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(36), 4165-4186. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine in Kinase Inhibition Assays
Introduction: The Rationale for Investigating 2-(Diphenylmethyl)-1,3-thiazol-4-amine as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1][2][3][4] Similarly, the diphenylmethane moiety has been identified in compounds exhibiting inhibitory activity against various kinases, suggesting its potential to contribute to binding affinity and selectivity.
The novel compound, this compound, combines these two pharmacologically relevant motifs. This structural arrangement presents a compelling hypothesis for its potential as a kinase inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this compound. We present detailed protocols for kinase inhibition assays against a panel of representative kinases: Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-Kinase alpha (PI3Kα), and Epidermal Growth Factor Receptor (EGFR). These kinases were selected based on the prevalence of thiazole and diphenylmethane scaffolds in their known inhibitors and their involvement in key cancer-related signaling pathways.
Principle of the ADP-Glo™ Kinase Assay
The protocols described herein utilize the ADP-Glo™ Kinase Assay, a robust and versatile luminescence-based platform for measuring kinase activity. The assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which then serves as a substrate for a luciferase, producing a luminescent signal that is directly proportional to the kinase activity. This "glow-type" assay provides a stable signal, making it amenable to high-throughput screening.
Experimental Workflow Overview
The general workflow for evaluating a test compound like this compound for kinase inhibitory activity is a systematic process. It begins with determining the optimal enzyme concentration for the assay, followed by assessing the compound's effect at a single concentration, and culminating in a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Figure 1: General workflow for in vitro kinase inhibition screening.
Protocols for Kinase Inhibition Assays
I. Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A Assay
Background: CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S and G2 phases. Its aberrant activity is frequently observed in cancer, making it a well-established therapeutic target.
Signaling Pathway Context:
Figure 2: Simplified CDK2 signaling pathway in cell cycle progression.
Materials:
-
Recombinant Human CDK2/Cyclin A
-
Histone H1 (Substrate)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer 1 (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT (1 mM)
-
ATP (10 mM stock)
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
384-well white, flat-bottom plates
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of Kinase Buffer 1 with 1 mM DTT.
-
Prepare a 2X ATP solution at 20 µM in Kinase Buffer 1.
-
Prepare a 2X Enzyme/Substrate solution containing 10 ng/µL of CDK2/Cyclin A and 1 mg/mL of Histone H1 in Kinase Buffer 1.
-
Prepare serial dilutions of this compound and Staurosporine in 100% DMSO, then dilute 1:25 in Kinase Buffer 1 to create 4X inhibitor solutions.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4X inhibitor solutions. For controls, add 2.5 µL of 4% DMSO in Kinase Buffer 1.
-
Add 5 µL of the 2X Enzyme/Substrate solution to all wells except the "no enzyme" control wells. Add 5 µL of 2X substrate solution without enzyme to these wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Phosphoinositide 3-Kinase alpha (PI3Kα) Assay
Background: PI3Kα is a lipid kinase that plays a central role in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism. Mutations and amplifications of the gene encoding the catalytic subunit of PI3Kα are among the most common in human cancers.
Signaling Pathway Context:
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Formulation and Biological Evaluation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and preliminary biological testing of the novel compound, 2-(Diphenylmethyl)-1,3-thiazol-4-amine. Thiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bulky diphenylmethyl substituent on the thiazole core of the title compound suggests high lipophilicity and, consequently, poor aqueous solubility—a common challenge in early drug discovery.[3][4] This guide outlines a systematic approach to developing a suitable formulation for both in vitro and in vivo testing, ensuring compound stability and bioavailability. Furthermore, it provides detailed protocols for representative biological assays to assess its potential therapeutic efficacy.
Introduction to this compound: Physicochemical Characterization and Formulation Rationale
The successful preclinical evaluation of any new chemical entity (NCE) is critically dependent on a robust and reproducible formulation.[5][6] For a lipophilic compound like this compound, achieving adequate concentration in aqueous media for biological assays is a primary obstacle. This section details the initial characterization and the strategic approach to formulation development.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C₁₆H₁₄N₂S | - |
| Molecular Weight | ~266.36 g/mol | Influences diffusion and membrane permeability. |
| logP (Lipophilicity) | High (>3.5) | The diphenylmethyl group significantly increases lipophilicity, predicting very low aqueous solubility. |
| Aqueous Solubility | Poor (<1 µg/mL) | A solubilization strategy is mandatory for biological testing.[4] |
| pKa | Weakly basic | The 4-amino group is the likely site of protonation. pH adjustment may be a viable, but potentially limited, solubilization tactic. |
| Chemical Stability | Generally stable | Thiazole rings are relatively stable, but stability in formulation vehicles must be confirmed.[2] |
Formulation Development Workflow
The objective is to create a clear, stable stock solution at a high concentration (e.g., 10-50 mM) that can be serially diluted into aqueous cell culture media or in vivo dosing vehicles without precipitation. Our workflow is designed to systematically identify a suitable vehicle.
Caption: Formulation development workflow for poorly soluble compounds.
Protocols for Formulation Development
This section provides step-by-step protocols for determining the optimal formulation vehicle. Adherence to these steps is crucial for generating reliable and reproducible biological data.
Protocol: Solubility Screening
Objective: To identify a panel of pharmaceutically acceptable solvents capable of dissolving this compound to a target concentration of at least 10 mg/mL.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 400 (PEG400), NF grade
-
Propylene glycol (PG), USP grade
-
Cremophor EL or Polysorbate 80 (Tween 80)
-
2 mL glass vials
-
Vortex mixer and benchtop shaker
-
Micro-spatula and analytical balance
Procedure:
-
Weigh 10 mg of the compound into each of five separate glass vials.
-
To the first vial, add DMSO dropwise while vortexing until the compound is fully dissolved. Record the volume of solvent required to achieve complete dissolution.
-
If 10 mg dissolves in less than 1 mL, add additional compound until saturation is reached.
-
Repeat step 2 for the other solvents (Ethanol, PEG400, PG).
-
For co-solvent systems (e.g., 5% Cremophor EL in water), prepare the co-solvent first, then attempt to dissolve the compound.
-
Incubate all vials on a benchtop shaker at room temperature for 1 hour to ensure equilibrium.
-
Visually inspect for any precipitation against a black and white background.
-
Calculate the approximate solubility in mg/mL for each solvent system.
Data Interpretation: Summarize the results in a table. Solvents that achieve a solubility of ≥10 mg/mL are candidates for creating a high-concentration stock solution.
| Solvent/Vehicle System | Visual Observation (at 10 mg/mL) | Approximate Solubility (mg/mL) | Suitability as Stock |
| DMSO | Clear, colorless solution | >50 | Excellent |
| Ethanol | Clear solution | ~15 | Good |
| PEG400 | Clear solution | ~25 | Good |
| Propylene Glycol | Slight haze | <10 | Poor |
| 5% Tween 80 in Saline | Insoluble precipitate | <1 | Unsuitable |
Protocol: Preparation of a 10 mM Stock Solution for In Vitro Assays
Rationale: DMSO is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro screening.[1] It is crucial to limit the final concentration of DMSO in cell-based assays (typically to <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Mass = 0.01 mol/L * 266.36 g/mol * Volume (L)). For 10 mL, this is 26.64 mg.
-
Accurately weigh the calculated mass and place it in a sterile 15 mL conical tube.
-
Add cell culture grade DMSO to a final volume of 10 mL.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage vial.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocols for Biological Evaluation
Thiazole derivatives have been reported to exhibit a range of biological activities, frequently involving pathways related to cell proliferation and survival.[1] A logical first step is to assess the compound's effect on cell viability.
Hypothetical Target Pathway: PI3K/Akt Signaling
Many kinase inhibitors feature heterocyclic scaffolds. A plausible, though hypothetical, mechanism of action for a novel thiazole derivative could be the inhibition of a key signaling node like the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on a selected cell line (e.g., MCF-7 breast cancer cells) and calculate its IC₅₀ (half-maximal inhibitory concentration). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[8]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
10 mM stock solution of the test compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete growth medium. A typical final concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Include "cells + medium only" (no DMSO) as a negative control and "medium only" as a blank.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate overnight in the incubator or for 2-4 hours at room temperature in the dark.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: General Enzyme Inhibition Assay (Kinase Target)
Objective: To determine if this compound can inhibit the activity of a specific kinase (e.g., PI3K) in vitro. This protocol provides a general framework adaptable to many kinase assay formats (e.g., ADP-Glo™, Z'-LYTE™).[9][10]
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP₂)
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (10 mM in DMSO)
-
A known inhibitor as a positive control (e.g., Wortmannin for PI3K)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the kinase assay buffer. Maintain a constant DMSO concentration across all wells.
-
Assay Setup: To the wells of the assay plate, add in the following order:
-
Kinase assay buffer.
-
Test compound or controls (vehicle, positive control).
-
Purified kinase enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the compound for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and proceed with the detection steps as per the manufacturer's protocol for the chosen assay kit (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Define controls:
-
100% Activity: Vehicle control (DMSO).
-
0% Activity: No enzyme or potent inhibitor control.
-
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 * [1 - (Signal_Test - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control)]
-
-
Plot % Inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a foundational framework for the initial formulation and biological characterization of this compound. The protocols herein describe a systematic, evidence-based approach to overcoming the common challenge of poor solubility and conducting preliminary efficacy testing. The successful execution of these steps will yield a reliable formulation and initial insights into the compound's cytotoxic and potential enzyme-inhibitory activities, paving the way for more advanced preclinical studies, including mechanism of action elucidation, pharmacokinetic profiling, and in vivo efficacy models.
References
-
(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. Available at: [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available at: [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available at: [Link]
-
Developing and Running Assay Protocols - Serosurvey Tools. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. Available at: [Link]
-
General Principles of Preclinical Study Design - PMC - NIH. Available at: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
-
Solubilizing excipients in oral and injectable formulations - PubMed. Available at: [Link]
-
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine - PubChem. Available at: [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Biological Profile of Thiadiazole - PharmacologyOnLine. Available at: [Link]
-
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - NIH. Available at: [Link]
-
General Considerations for Preclinical Studies Submissions. Available at: [Link]
-
5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]
-
Quality by Design for Preclinical In Vitro Assay Development - PMC - NIH. Available at: [Link]
-
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - NIH. Available at: [Link]
-
Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. Available at: [Link]
-
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. Available at: [Link]
-
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine - PubChem. Available at: [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity - YouTube. Available at: [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "2-(Diphenylmethyl)-1,3-thiazol-4-amine" Analogs as Novel Kinase Inhibitors
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of "2-(Diphenylmethyl)-1,3-thiazol-4-amine" analogs. We propose a strategic workflow targeting protein kinases, a class of enzymes frequently implicated in cancer pathogenesis. This guide offers detailed, field-proven protocols for both a primary biochemical screen against a key oncogenic kinase, the Epidermal Growth Factor Receptor (EGFR), and a secondary cell-based assay to assess the impact of lead compounds on cancer cell viability. Furthermore, we outline the necessary steps for robust data analysis, hit confirmation, and selectivity profiling to ensure the identification of promising and specific kinase inhibitors.
Introduction: The Rationale for Screening this compound Analogs
The 2-aminothiazole moiety is a cornerstone of modern drug discovery, with derivatives demonstrating a wide array of biological activities. Notably, this scaffold is present in several successful anti-cancer therapeutics, including the multi-kinase inhibitor Dasatinib[1]. The core structure of "this compound" presents a unique three-dimensional conformation due to the diphenylmethyl group, offering the potential for novel interactions within the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention[2].
This application note outlines a strategic HTS cascade designed to identify potent and selective kinase inhibitors from a library of "this compound" analogs. We have selected the Epidermal Growth Factor Receptor (EGFR) as the primary target for our biochemical screen. EGFR is a receptor tyrosine kinase whose aberrant signaling is a critical driver in the development and progression of various solid tumors, including non-small cell lung cancer and glioblastoma[3][4].
Our proposed screening workflow is designed to maximize efficiency and data quality, beginning with a robust biochemical assay to identify direct inhibitors of EGFR. Hits from the primary screen will then be subjected to a secondary, cell-based viability assay to confirm their activity in a more physiologically relevant context and to provide an initial assessment of cytotoxicity. This tiered approach ensures that resources are focused on the most promising compounds for further development.
The High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution[5][6]. Our proposed workflow for the screening of "this compound" analogs is a sequential process designed to efficiently identify and validate potent kinase inhibitors.
Primary Screening: Biochemical EGFR Kinase Assay
The primary screen aims to identify compounds that directly inhibit the enzymatic activity of EGFR. A homogenous, luminescence-based assay is recommended for its high sensitivity, broad dynamic range, and compatibility with HTS automation[7]. The EGFR Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo® MAX reagent, is a suitable platform for this purpose[7].
Principle of the Assay
The assay quantifies the amount of ATP remaining in solution following a kinase reaction. Active EGFR will consume ATP to phosphorylate a substrate peptide. The addition of the Kinase-Glo® MAX reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to EGFR activity. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Detailed Protocol: EGFR Kinase Assay (384-well format)
Materials:
-
EGFR Kinase Assay Kit (BPS Bioscience, Cat. #40187 or similar)[7]
-
Kinase-Glo® MAX Luminescent Kinase Assay (Promega, Cat. #V6071 or similar)
-
White, opaque 384-well assay plates (e.g., Corning #3574)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each "this compound" analog in 100% DMSO.
-
Create intermediate compound plates by diluting the stock solutions.
-
Using an acoustic liquid handler, dispense 25 nL of each compound solution into the wells of the 384-well assay plate. This will result in a final compound concentration of 10 µM in a 25 µL assay volume.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known EGFR inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM).
-
-
-
Enzyme and Substrate Preparation:
-
Thaw all assay components on ice.
-
Prepare the master mix containing 5x Kinase Buffer 1, ATP, and the EGFR substrate according to the manufacturer's protocol[7].
-
Prepare the EGFR enzyme solution in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Add 12.5 µL of the EGFR enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 12.5 µL of the master mix to each well.
-
Incubate the plate for 45 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® MAX reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Selection for Primary Screen
Robust data analysis is critical for the reliable identification of true hits while minimizing false positives and negatives[2][8]. The Z-score is a widely used statistical method for hit selection in primary screens without replicates[2][9].
4.1. Z-Score Calculation:
The Z-score for each compound is calculated on a per-plate basis using the following formula:
Z-score = (x - µ) / σ
Where:
-
x is the raw luminescence value for the compound.
-
µ is the mean luminescence of all test compound wells on the plate.
-
σ is the standard deviation of the luminescence of all test compound wells on the plate.
4.2. Hit Selection Criteria:
A compound is typically considered a primary hit if its Z-score is greater than or equal to 3, indicating a significant deviation from the plate mean[10][11].
| Parameter | Description | Typical Value/Threshold |
| Z'-factor | A measure of assay quality, calculated from positive and negative controls. | ≥ 0.5 for a robust assay[10] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Z-score | A standardized score indicating the number of standard deviations a data point is from the mean. | ≥ 3 for hit selection[10][11] |
Secondary Screening: Cell-Based Viability Assay
Primary hits must be validated in a more biologically relevant system. A cell-based assay will confirm the compound's activity in a cellular context, provide an initial assessment of its cytotoxicity, and filter out compounds that may be inactive due to poor cell permeability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose[1][6][12][13][14].
Principle of the Assay
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells[1][14]. The luminescent signal generated is directly proportional to the number of viable cells in culture. A decrease in luminescence indicates a reduction in cell viability.
Detailed Protocol: CellTiter-Glo® Viability Assay (384-well format)
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7573 or similar)[12]
-
A relevant cancer cell line (e.g., A431, an epidermoid carcinoma cell line with high EGFR expression)
-
Appropriate cell culture medium and supplements
-
White, opaque-walled 384-well tissue culture-treated plates
-
Multimode plate reader with luminescence detection
Protocol Steps:
-
Cell Seeding:
-
Culture A431 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in a volume of 25 µL.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the primary hit compounds.
-
Add 25 nL of the compound solutions to the cell plates to achieve a range of final concentrations (e.g., from 0.01 to 100 µM).
-
Include appropriate controls:
-
Vehicle Control: DMSO only.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes[6][12].
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Hit Confirmation and Lead Characterization
Dose-Response Analysis
The data from the secondary screen will be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit. This provides a quantitative measure of the compound's potency.
Kinase Selectivity Profiling
A critical step in kinase inhibitor development is to assess the selectivity of the confirmed hits[5][15][16][17][18]. Non-selective kinase inhibitors can lead to off-target effects and toxicity. It is recommended to screen the confirmed hits against a panel of other kinases to determine their selectivity profile. This can be done through various commercially available services or in-house assays.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the high-throughput screening of "this compound" analogs as potential kinase inhibitors. By employing a tiered screening approach that combines a primary biochemical assay with a secondary cell-based assay, researchers can efficiently identify and validate promising hit compounds. Subsequent characterization of these hits through dose-response analysis and kinase selectivity profiling will be crucial for advancing the most promising candidates into lead optimization and further preclinical development. This strategic approach, grounded in established HTS principles and methodologies, will facilitate the discovery of novel and potent anticancer agents from this promising chemical scaffold.
References
- Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PloS one, 8(5), e65738.
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
-
National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
-
News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Retrieved from [Link]
- Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). High-throughput screening assays for the identification of chemical probes.
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Hit selection - Wikipedia [en.wikipedia.org]
- 3. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. news-medical.net [news-medical.net]
- 9. assay.dev [assay.dev]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and significantly improve your reaction yields. Our guidance is grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.[1][2] The proposed reaction involves the condensation of diphenylthioacetamide with an α-halo carbonyl compound capable of forming the 4-amino-1,3-thiazole core.
dot
Caption: Proposed Hantzsch synthesis pathway.
Q1: Why is my reaction yield consistently low or nonexistent?
A1: Low yield is the most frequent challenge and typically points to issues with starting materials or reaction conditions. Let's break down the probable causes.
1. Integrity of Starting Materials:
-
α-Halocarbonyl Instability : Simple α-haloaldehydes (like bromoacetaldehyde) are highly unstable and prone to self-condensation and polymerization.[3]
-
Expert Recommendation : Use a stable precursor, such as bromoacetaldehyde diethyl acetal . The acetal protecting group is stable during the initial S-alkylation step and is hydrolyzed in situ under the reaction conditions to reveal the reactive aldehyde for cyclization.
-
-
Thioamide Purity : The purity of your diphenylthioacetamide is critical. Impurities can introduce competing side reactions.[3]
-
Expert Recommendation : Synthesize diphenylthioacetamide from high-purity diphenylacetonitrile using hydrogen sulfide or from diphenylacetyl chloride with a thionating agent like Lawesson's reagent. Purify the thioamide by recrystallization before use.
-
2. Suboptimal Reaction Conditions:
The Hantzsch synthesis is highly sensitive to the reaction environment.[3] A systematic optimization of parameters is crucial.
| Parameter | Common Problem | Recommended Solution & Rationale |
| Temperature | Reaction is too slow or side reactions dominate. | Start the reaction at room temperature and monitor via TLC. If no conversion is observed after 2-3 hours, gently heat the mixture to 40-60°C in a solvent like ethanol.[3] Excessive heat can cause decomposition of intermediates. |
| Solvent | Poor solubility of reactants or unfavorable reaction kinetics. | Ethanol or Methanol are standard choices as they facilitate the reaction and can dissolve the reactants upon gentle warming.[4][5] For less reactive substrates, aprotic polar solvents like DMF may increase the rate of the initial SN2 step.[3] |
| Reaction Time | Incomplete conversion or product degradation. | Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). The optimal time is when the limiting starting material spot has been consumed, and the product spot is at maximum intensity. Prolonged times can lead to dark, tarry mixtures.[3] |
| pH Control | Formation of isomers or inhibition of cyclization. | The reaction is typically performed under neutral to slightly acidic conditions. If using an α-halocarbonyl hydrohalide salt, the released HX can make the medium too acidic. The addition of a non-nucleophilic buffer like sodium acetate can be beneficial. After the reaction, neutralization with a weak base is essential for product isolation.[5][6] |
Q2: I've isolated my product, but it's contaminated with significant impurities. What are they and how do I prevent them?
A2: Impurity formation is often a result of competing reaction pathways. Identifying the likely structures can help you adjust the conditions to suppress their formation.
dot
Caption: A logical workflow for troubleshooting synthesis.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Prevention Strategy |
| 2-Imino-2,3-dihydrothiazole Isomer | Cyclization occurs through the "wrong" nitrogen tautomer of an intermediate, often promoted by overly acidic or basic conditions. | Maintain a neutral or slightly acidic pH during the reaction. Avoid strong bases. This ensures cyclization proceeds through the desired pathway to form the aromatic amino-thiazole.[3] |
| Unreacted Diphenylthioacetamide | Incomplete reaction due to insufficient time, low temperature, or deactivation of the α-halocarbonyl. | Use a slight excess (1.1 to 1.2 equivalents) of the more stable thioamide. Ensure adequate reaction time by monitoring with TLC.[6] |
| Polymeric/Tarry Material | Self-condensation or decomposition of the unstable α-halocarbonyl, often exacerbated by high temperatures. | Use a stable acetal-protected α-halocarbonyl. Avoid excessive heating; maintain the lowest effective temperature. |
| Bis(4-amino-2-(diphenylmethyl)thiazol-5-yl)sulfane | A potential side-product from reactions involving sulfur and activated methylene compounds under certain conditions. | Ensure correct stoichiometry and high purity of starting materials. Avoid conditions that could lead to sulfur extrusion and recombination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
A1: While the reaction proceeds in a 1:1 molar ratio, it is common practice to use a slight excess of one reagent to drive the reaction to completion, especially if the other reagent is unstable or volatile.[6] We recommend using the α-halocarbonyl as the limiting reagent and adding 1.1 to 1.2 equivalents of the diphenylthioacetamide . This ensures the complete consumption of the less stable halo-component.
Q2: How does the work-up procedure affect the final yield?
A2: The work-up is critical. The initial product formed in the reaction mixture is often the hydrohalide salt of the thiazole amine (e.g., this compound hydrobromide), which is typically soluble in alcoholic solvents.[6] Failure to neutralize this salt will result in significant loss of product into the aqueous phase during extraction.
Recommended Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water or a dilute aqueous solution of sodium bicarbonate (5%).[5]
-
Stir the resulting suspension for 15-30 minutes until the precipitation of the free base is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Air-dry the solid product.
Q3: Can microwave irradiation improve this synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating the Hantzsch reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[3] If you have access to a scientific microwave reactor, we highly recommend developing a microwave-assisted protocol, starting with short irradiation times at moderate temperatures (e.g., 80-100°C).
Key Experimental Protocols
Protocol 1: Synthesis of Diphenylthioacetamide
-
In a well-ventilated fume hood, dissolve diphenylacetyl chloride (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure diphenylthioacetamide.
Protocol 2: Optimized Synthesis of this compound
-
To a round-bottom flask, add diphenylthioacetamide (1.2 eq) and ethanol (5 mL per mmol of the limiting reagent).
-
Add bromoacetaldehyde diethyl acetal (1.0 eq) to the suspension.
-
Stir the mixture at 50°C and monitor the reaction progress by TLC (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Once the limiting reagent is consumed, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium bicarbonate (10 volumes relative to the ethanol used).
-
Continue stirring for 30 minutes. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with copious amounts of deionized water.
-
Dry the solid under vacuum to obtain the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.
References
-
Hantzsch Thiazole Synthesis Mechanism. (2019). A video explanation of the core reaction steps. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Overview of thiazole synthesis methods. Pharmaguideline. [Link]
-
Thiazole synthesis. (n.d.). A collection of modern and classical methods for thiazole synthesis. Organic Chemistry Portal. [Link]
-
Transformation of thioamides to thiazoles. (n.d.). Diagram illustrating the conversion of thioamides. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). A brief description of the classic reaction. SynArchive. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Background and a detailed laboratory procedure for a related aminothiazole. Chem Help Asap. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). A diagram showing the reaction pathway. ResearchGate. [Link]
-
Thiazole derivatives: Significance and symbolism. (2025). Highlights the biological importance of the thiazole scaffold. Wisdomlib. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). A detailed video demonstration of a Hantzsch synthesis, including work-up. YouTube. [Link]
Sources
Technical Support Center: Purification of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support center for "2-(Diphenylmethyl)-1,3-thiazol-4-amine." This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this molecule. The unique structural feature of this compound, the bulky and lipophilic diphenylmethyl group, often introduces specific purification hurdles not seen with simpler thiazole analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product After Initial Isolation | 1. Incomplete reaction, leaving starting materials or intermediates. 2. Presence of low-melting eutectic mixtures of impurities. 3. The bulky diphenylmethyl group is hindering crystal lattice formation. | 1. Trituration: Vigorously stir the crude oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble (e.g., cold hexanes or diethyl ether). This may induce precipitation of the product as a solid. 2. Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes) dropwise until turbidity persists. Allow to stand, which may promote crystallization. |
| Difficulty in Achieving Crystallization | 1. The compound is highly soluble in common recrystallization solvents. 2. The diphenylmethyl group's conformational flexibility disrupts crystal packing.[1] 3. Presence of persistent impurities that inhibit nucleation. | 1. Systematic Solvent Screening: Use a solvent system approach. Good single solvents for nonpolar compounds include toluene, ethyl acetate, or isopropanol.[1] For mixed solvent systems, dissolve the compound in a small amount of a polar solvent (e.g., ethyl acetate, acetone) and add a non-polar anti-solvent (e.g., hexanes, heptane) until the solution becomes cloudy, then warm until clear and allow to cool slowly.[2] 2. Seeding: If a small amount of pure crystalline material is available, add a seed crystal to a supersaturated solution to initiate crystallization. 3. Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., dichloromethane/hexanes mixture) and allow the solvent to evaporate slowly in a loosely covered vial. |
| Streaking or Tailing on Silica Gel TLC/Column Chromatography | 1. The basic amine group is interacting strongly with acidic silica gel. 2. The compound is overloading the stationary phase due to poor solubility in the mobile phase. 3. The presence of highly polar impurities. | 1. Mobile Phase Modification: Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, to neutralize the acidic sites on the silica gel.[3] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography. 3. Solvent System Optimization: Ensure the compound is fully dissolved in the loading solvent and use a slightly more polar eluent system to improve mobility.[4] |
| Co-elution of Impurities During Column Chromatography | 1. Impurities have similar polarity to the desired product. A common impurity could be the uncyclized thioamide precursor. 2. The diphenylmethyl group dominates the interaction with the stationary phase, making it difficult to resolve closely related compounds. | 1. Optimize Eluent System: Use a shallow gradient of a binary or ternary solvent system. For example, start with a low percentage of ethyl acetate in hexanes and increase the polarity very slowly.[4] 2. Different Selectivity: Switch to a different stationary phase, such as C18 (reverse-phase), or a different normal phase like alumina, which may offer different selectivity for the impurities. 3. Preparative HPLC: For high-purity requirements, preparative HPLC using a suitable column (e.g., C18 for reverse-phase) can be highly effective.[5] |
| Product Degradation During Purification | 1. Thiazole rings can be sensitive to strong acids or bases. 2. Prolonged heating during recrystallization can cause decomposition. | 1. Maintain Neutral pH: Avoid strongly acidic or basic conditions during workup and chromatography. Use a mild base like sodium bicarbonate for neutralization.[6] 2. Minimize Heat Exposure: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged refluxing. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: Based on the common Hantzsch thiazole synthesis, the most probable impurities are:
-
Unreacted Starting Materials: Such as the α-haloketone/aldehyde precursor and thiourea.[7][8]
-
Thioamide Intermediate: The intermediate formed before cyclization may persist if the reaction is incomplete.
-
Isomeric Byproducts: Depending on the reaction conditions (especially pH), formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can occur.[6]
Q2: What is a good starting point for developing a TLC method for this compound?
A2: Due to the nonpolar diphenylmethyl group, start with a relatively nonpolar eluent system. A good starting point would be 20-30% ethyl acetate in hexanes. To account for the basicity of the amine, it is advisable to prepare a second system with the same solvent ratio but with an added 1% triethylamine to observe any changes in spot shape and retention factor (Rf).[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this:
-
Add more solvent: This will lower the saturation point, requiring a lower temperature for precipitation to begin.
-
Use a lower boiling point solvent system: This ensures the solution cools to a temperature below the compound's melting point before it becomes supersaturated.[9]
-
Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Avoid rapid cooling in an ice bath.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography is a viable option, especially for removing nonpolar impurities or when normal-phase chromatography fails to provide adequate separation. Given the compound's lipophilic nature, a mobile phase of acetonitrile/water or methanol/water would be appropriate. You may need to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, but be mindful of the product's stability in acidic conditions.
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for compounds that are prone to oiling out or have difficulty crystallizing.
-
Solvent Selection: In a small test tube, dissolve ~20 mg of the crude product in a few drops of a "good" solvent (e.g., ethyl acetate). Add a "poor" solvent (e.g., hexanes) dropwise until the solution turns cloudy. Add a drop of the good solvent to make it clear again. This is your target solvent ratio.
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Add the hot "poor" solvent dropwise until the solution is faintly turbid. Add a few more drops of the hot "good" solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.[10]
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is tailored to mitigate issues arising from the basic amine group on a silica gel stationary phase.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed with the solvent.
Visualized Workflows
Purification Decision Workflow
Caption: Decision tree for initial purification strategy.
Chromatography Troubleshooting Logic
Caption: Troubleshooting streaking in chromatography.
References
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PubMed Central. [Link]
-
Purificiation of Organic Compounds. Scribd. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
A Short Note On Purification Of Organic Compounds. Unacademy. [Link]
-
Crystallization. LibreTexts. [Link]
- Resinous compound crystallization using non-polar solvent sequence.
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PubMed Central. [Link]
-
A 50% N-Octylmethyl, 50% Diphenyl-Polysiloxane as Stationary Phase With Unique Selectivity for Gas Chromatography. PubMed. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Heterocyclic Compounds and Their Significance. International Journal of Multidisciplinary Research in Science, Engineering, Technology & Management. [Link]
-
How to grow crystals for a non polar organic compounds. ResearchGate. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]
-
Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Positional Selectivity in Electrophilic Substitution in π-Excessive Heteroaromatics. ResearchGate. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Thiazole. CUTM Courseware. [Link]
-
Hantzsch thiazole synthesis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents [patents.google.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Analysis of Side Products in the Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support center for the synthesis and analysis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate the formation of common side products during your experiments.
Introduction: Navigating the Synthesis of this compound
The synthesis of 2-substituted-4-aminothiazoles is a cornerstone in medicinal chemistry, with the Hantzsch thiazole synthesis being a prevalent method.[1][2] The preparation of this compound likely involves the condensation of a suitable α-haloketone or aldehyde bearing the diphenylmethyl moiety with a guanidine-type reagent. While this reaction is robust, the formation of side products can complicate purification and impact yield and purity. This guide provides in-depth analysis and practical solutions to common challenges encountered during the synthesis of this important thiazole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the likely synthetic route for this compound and what are the expected side products?
Answer:
A plausible and efficient synthetic approach for this compound is a variation of the Hantzsch thiazole synthesis.[3] This would likely involve the reaction of an α-halo-ketone or aldehyde precursor, such as 2-bromo-3,3-diphenylpropanal, with a guanidinylating agent like cyanamide or guanidine itself.
During this synthesis, several side products can arise from competing reaction pathways or reactions involving the starting materials and intermediates. The most common side products to anticipate are:
-
Isomeric Impurities: Formation of the constitutional isomer, 4-(diphenylmethyl)-1,3-thiazol-2-amine, can occur depending on the precise precursors and reaction conditions.
-
Over-alkylation Products: The amino group of the product can undergo further reaction with the electrophilic starting material.
-
Hydrolysis Products: The starting materials or intermediates may be susceptible to hydrolysis, leading to the formation of corresponding alcohols or carboxylic acids.
-
Self-Condensation Products: The aldehyde or ketone starting material may undergo self-condensation, especially under basic conditions.
Caption: Synthetic overview of this compound formation and potential side reactions.
FAQ 2: I am observing a significant amount of a non-polar impurity in my crude product. What could it be and how can I characterize it?
Answer:
A common non-polar impurity in reactions involving diphenylmethyl groups is bis(diphenylmethyl) ether or other dimeric species. These can arise from the self-condensation of a diphenylmethyl-containing starting material or intermediate.
Characterization:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the dimer. For example, bis(diphenylmethyl) ether would have a molecular weight of 338.45 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You will observe characteristic signals for the diphenylmethyl protons (a singlet or a multiplet depending on the structure) and the aromatic protons. The integration of these signals will be consistent with a dimeric structure.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will also be indicative of a symmetrical dimeric structure.
-
Troubleshooting:
To minimize the formation of this non-polar impurity, consider the following:
-
Control of Stoichiometry: Ensure that the guanidine reagent is used in a slight excess to favor the desired reaction over self-condensation of the electrophilic partner.
-
Reaction Temperature: Running the reaction at a lower temperature may help to reduce the rate of side reactions.
-
Order of Addition: Adding the electrophilic diphenylmethyl precursor slowly to the reaction mixture containing the guanidine can help to maintain a low concentration of the electrophile and suppress dimerization.
FAQ 3: My NMR spectrum shows an unexpected set of aromatic signals and a downfield singlet. What could this impurity be?
Answer:
This observation could indicate the presence of 5,5-diphenyl-2-thiohydantoin . This side product can form from the reaction of a diphenylacetyl precursor with thiourea, which might be present as an impurity or a related starting material.
Characteristic Analytical Data for 5,5-Diphenyl-2-thiohydantoin:
| Analytical Technique | Observed Signal |
| ¹H NMR (DMSO-d₆) | δ ~11.1 (s, 1H, NH), ~9.9 (s, 1H, NH), ~7.4 (m, 10H, Ar-H)[4] |
| ¹³C NMR (DMSO-d₆) | δ ~175 (C=O), ~156 (C=S), ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (CPh₂)[4] |
| Mass Spectrum (EI) | m/z 268 (M⁺)[5] |
Troubleshooting:
-
Purity of Reagents: Ensure the purity of your guanidine source to avoid contamination with thiourea.
-
Reaction Conditions: The formation of thiohydantoin may be favored under certain pH and temperature conditions. Optimization of these parameters can help to minimize its formation.
FAQ 4: How can I effectively purify my this compound from these side products?
Answer:
A multi-step purification strategy is often necessary to obtain highly pure this compound.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, quench the reaction mixture with water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Flash column chromatography on silica gel is a highly effective method for separating the desired product from both more polar and less polar impurities.
-
Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute non-polar impurities like bis(diphenylmethyl) ether. Gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate) to elute your product. More polar impurities will remain on the column.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Recrystallization:
-
For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. This is particularly effective for removing trace impurities and obtaining a crystalline solid.
-
Caption: A typical purification workflow for this compound.
References
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Preprints.org. [Link]
-
Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. (2009). PubMed. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- US Patent for Purification of 2-aminothiazole. (n.d.).
-
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. (2018). PubMed. [Link]
- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION. (n.d.).
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. [Link]
- Synthesis of 4-substituted 2-amino thiazole derivatives. (2010).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
- Process of producing 2-aminothiazole. (n.d.).
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2016). ResearchGate. [Link]
-
1,3,4-Thiadiazol-2-amine, 5-(2-methylphenyl)-. (n.d.). SpectraBase. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. [Link]
-
Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. (2019). Journal of the Indian Chemical Society.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Institutes of Health. [Link]
-
Hantzsch pyridine synthesis. (n.d.). ResearchGate. [Link]
-
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [Link]
- Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (2018).
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2013). Journal of Chemical and Pharmaceutical Research.
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2019). National Institutes of Health. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2013). ResearchGate. [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. [Link]
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2004). ResearchGate. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. [Link]
-
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2021). ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing the Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support center for the synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximum yield and purity. Thiazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, making robust synthetic protocols essential.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 2-aminothiazole core structure?
A1: The most prevalent and dependable method is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For the target molecule, this compound, this would typically involve the reaction of a suitable N-(diphenylmethyl)thiourea with a 3-halo-2-oxopropanal derivative or a related α-haloketone. The reaction is known for being straightforward and often results in high yields.[4]
Q2: What are the critical starting materials for synthesizing this compound via the Hantzsch method?
A2: The key precursors are:
-
N-(Diphenylmethyl)thiourea: This is the thioamide component that will form the C2-N3 and S1 atoms of the thiazole ring, incorporating the bulky diphenylmethyl group.
-
An α-halocarbonyl compound: A common choice is a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal) or a similar α-haloketone that provides the C4 and C5 atoms of the thiazole ring.
Q3: What are the most critical reaction parameters to control for a successful synthesis?
A3: The three most critical parameters are:
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. However, excessive heat can lead to the degradation of reactants or the formation of byproducts.[5] Gentle heating (e.g., 40–80 °C) is a good starting point.[5][6]
-
Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol or methanol are very commonly used and are effective for this reaction.[4][5] They effectively dissolve the reactants and facilitate the reaction steps.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the yield. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thiourea derivative to ensure the complete consumption of the more expensive or sensitive α-haloketone.[7]
Hantzsch Thiazole Synthesis: Mechanism Overview
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is key to troubleshooting potential issues. The reaction begins with a nucleophilic attack (SN2) from the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone.[4][8] This is followed by a cyclization step where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.[8]
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reactant Degradation: Temperature is too high, or starting materials are unstable. 3. Incorrect Stoichiometry: Limiting reagent consumed before the reaction is complete. | 1. Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, incrementally increase the temperature or extend the reaction time.[9] 2. Optimize Temperature: Begin with a lower temperature (e.g., 40°C) and gradually increase it. Ensure the α-haloketone is of good quality, as these can be unstable. 3. Adjust Ratios: Use a slight excess (1.1-1.5 eq.) of the N-(diphenylmethyl)thiourea to drive the reaction to completion.[7] |
| Formation of Multiple Products (Impure Sample) | 1. Isomer Formation: Under certain conditions, particularly acidic ones, the reaction can yield isomeric products like 2-imino-2,3-dihydrothiazoles.[6] 2. Side Reactions: The α-haloketone may undergo self-condensation. | 1. Control pH: Run the reaction under neutral or slightly basic conditions to favor the desired 2-aminothiazole product. The work-up often involves neutralization with a weak base like sodium carbonate.[4] 2. Slow Addition: Add the α-haloketone solution dropwise to the thiourea solution at a controlled temperature to minimize its self-reaction. |
| Difficulty in Product Purification | 1. Poor Solubility: The product may be poorly soluble in common recrystallization solvents. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Solvent Screening: Test a range of solvents or solvent mixtures for recrystallization (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures). 2. Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution might be necessary. Common mobile phases include mixtures of hexane and ethyl acetate.[4] |
Experimental Protocols
Baseline Protocol for Synthesis
This protocol provides a starting point for the synthesis. Optimization will likely be required based on your specific results.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(diphenylmethyl)thiourea (1.2 equivalents) in a suitable solvent like absolute ethanol (e.g., 5 mL per 5 mmol of the limiting reagent).[4]
-
Reactant Addition: To the stirring solution, add the α-haloketone (1.0 equivalent).
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 70-80°C).[10] Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[4] The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a weak base solution, such as 5% aqueous sodium carbonate, to precipitate the crude product.[4]
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts.[4]
-
Purification: Air-dry the crude product. For further purification, recrystallize from a suitable solvent (e.g., hot ethanol) or perform column chromatography on silica gel.[10]
Troubleshooting Workflow: Low Product Yield
If you encounter low yields, follow this systematic approach to identify and resolve the issue.
Caption: Systematic workflow for troubleshooting low reaction yields.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
- Google Patents. Method for the purification of 2-aminothiazole.
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]
- Google Patents. Purification of 2-aminothiazole.
-
Bio-By-Products. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]
-
ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
- Google Patents. Process of producing 2-aminothiazole.
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Hindawi. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]
-
Taylor and Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]
-
PMC. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Available from: [Link]
-
PMC. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
LOCKSS. efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Available from: [Link]
-
Semantic Scholar. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
Technical Support Center: Stability of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support guide for 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and obtain reliable, reproducible results.
The chemical structure of this compound incorporates three key functional groups: a 4-aminothiazole ring, a primary aromatic amine, and a diphenylmethyl (benzhydryl) group. While the thiazole ring itself is relatively stable, the combination of these moieties presents specific stability challenges that must be carefully managed.[1] The 4-amino position on the thiazole ring can be particularly susceptible to hydrolysis compared to the more stable 2-amino isomer.[1][2] Furthermore, both the aromatic amine and the diphenylmethyl group are potential sites for oxidation.[3][4]
This guide will address the most common stability issues observed in solution, explain the underlying chemical principles, and provide validated protocols to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening and how can I prevent it?
A: This is a classic sign of oxidative degradation. The color change is likely due to the formation of colored oxidation products. There are two primary sites on the molecule susceptible to oxidation by atmospheric oxygen:
-
The 4-Amine Group: Aromatic amines are well-known to oxidize, often forming highly colored polymeric products. This process can be accelerated by light, metal ions, and changes in pH.[5][6]
-
The Diphenylmethyl (Benzhydryl) Group: The carbon-hydrogen bond where the two phenyl groups are attached is a benzylic position. This C-H bond is activated and can be oxidized, potentially leading to the formation of a benzophenone-like derivative.[3][4][7]
-
Inert Atmosphere: The most effective preventative measure is to minimize contact with oxygen.
-
Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Blanket with Inert Gas: After preparing the solution, flush the headspace of your vial or container with argon or nitrogen before sealing. Use vials with PTFE-lined septa for an airtight seal.
-
-
Use of Antioxidants: If working under an inert atmosphere is not feasible, consider adding a radical-scavenging antioxidant to the solution.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant. A final concentration of 0.01-0.1% (w/v) is typically sufficient.
-
-
Solvent Purity: Use high-purity, peroxide-free solvents (e.g., fresh anhydrous grade or freshly distilled). Peroxides can initiate oxidation.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C to significantly slow the rate of oxidation.
FAQ 2: I'm observing a decrease in the concentration of my compound in solution over time, even when stored cold. What are the potential causes?
A: A gradual loss of the parent compound can be attributed to several factors, primarily hydrolysis or precipitation.
-
Hydrolysis: The 4-aminothiazole nucleus is known to be more susceptible to hydrolysis than its 2-amino counterpart.[1] This instability in aqueous media can lead to the opening of the thiazole ring, forming inactive byproducts.[2] The reaction is often pH-dependent.
-
Precipitation: The compound may have limited solubility in your chosen solvent, especially at lower temperatures. What appears to be a clear solution at room temperature may result in the compound slowly precipitating out of solution when stored at 4°C or -20°C.
-
pH Control: For aqueous buffers, maintain a neutral to slightly acidic pH (e.g., pH 6.0-7.4). Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis.
-
Solvent Selection: Prepare primary stock solutions in a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO or DMF. Aliquot this stock and use it to make fresh dilutions into your aqueous experimental buffer immediately before use.
-
Solubility Check: Before long-term storage, perform a quick solubility test. After preparing the stock solution, chill it to the intended storage temperature for a few hours and visually inspect for any precipitate. If precipitation occurs, the stock concentration is too high for that solvent/temperature combination.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent repeated warming and cooling, which can promote both degradation and precipitation.
FAQ 3: I see new peaks appearing in my HPLC/LC-MS analysis of an aged solution. What could they be?
A: The appearance of new, unexpected peaks is a strong indicator of degradation. Based on the structure of this compound, these new peaks are likely one or more of the following degradation products:
-
Oxidation Products: As discussed in FAQ 1, oxidation can occur at the amine or the diphenylmethyl group. These products will have a different mass and retention time. For instance, oxidation of the diphenylmethyl C-H to a carbonyl (C=O) would result in a mass increase of 14 Da (+O, -2H).
-
Hydrolysis Products: Cleavage of the thiazole ring will result in fragments with significantly different polarities and lower molecular weights.[2]
-
Photodegradation Products: Aromatic amines and thiazole rings can be sensitive to UV light.[5] If solutions are not protected from light, photochemical reactions can generate a complex mixture of byproducts.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[5]
-
Run a Forced Degradation Study: To tentatively identify degradation peaks, you can perform a forced degradation study. Expose small aliquots of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) for a short period. Analyze these samples by LC-MS to see which conditions generate the unknown peaks you are observing in your aged samples.
-
Use High-Resolution Mass Spectrometry: If available, use HRMS to obtain accurate mass data for the new peaks. This will allow you to predict the elemental composition of the degradation products and infer the degradation pathway.
Protocols & Best Practices
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your this compound stock solutions.
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.
-
Degassing (Critical Step): Place the required volume of solvent in a flask and sparge with a gentle stream of inert gas (argon or nitrogen) for 15-30 minutes.
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the solid to achieve the target concentration (e.g., 10 mM). Mix gently by vortexing or sonicating in a water bath until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in amber glass vials or cryovials with high-quality seals.
-
Inert Overlay: Before sealing each aliquot, flush the headspace with inert gas for 5-10 seconds.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or, for long-term storage (>1 month), at -80°C.
Protocol 2: A Self-Validating Stability Assessment
This experiment allows you to determine the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a fresh stock solution of the compound in your chosen solvent (e.g., DMSO) as described in Protocol 1.
-
Dilution: Dilute the stock solution to your typical working concentration in four separate sets of your final experimental buffer (e.g., PBS, pH 7.4).
-
Condition Setup: Store the four sets of diluted samples under different conditions:
-
Set A (Control): -20°C, protected from light.
-
Set B (Benchtop): Room temperature, exposed to ambient light.
-
Set C (Light Protected): Room temperature, wrapped in aluminum foil.
-
Set D (Elevated Temp): 37°C, protected from light.
-
-
Time Points: At designated time points (e.g., T=0, 2h, 4h, 8h, 24h), take an aliquot from each set.
-
Analysis: Analyze each aliquot immediately by a suitable analytical method, such as reverse-phase HPLC with UV detection. Quantify the peak area of the parent compound.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining vs. time for each condition. A stable compound will show minimal loss (<5-10%) over the experimental timeframe.
-
This data will definitively show you the impact of light and temperature on your compound's stability in your specific assay medium.
-
| Condition | Time=0h | Time=4h | Time=8h | Time=24h |
| A: -20°C, Dark | 100% | 99.8% | 99.5% | 99.1% |
| B: RT, Light | 100% | 85.2% | 71.4% | 45.6% |
| C: RT, Dark | 100% | 96.5% | 92.1% | 83.7% |
| D: 37°C, Dark | 100% | 91.3% | 84.5% | 68.2% |
Visual Guides
Potential Degradation Pathways
The following diagram illustrates the primary sites on this compound that are susceptible to degradation.
Caption: Key degradation liabilities of the molecule.
Workflow for Stability Assessment
This workflow provides a visual guide to the experimental steps outlined in Protocol 2.
Caption: Experimental workflow for assessing compound stability.
References
- US Patent US3939172A.4-Aminothiazole.
- Li, Y., et al. (2013).Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.
-
Ali, A., et al. (1997). Oxidative Deprotection of Diphenylmethylamines. The Journal of Organic Chemistry. [Link]
- Kumar, V., et al. (2020).Oxidation of diphenylmethane using IBX and oxone with plausible mechanism. SN Applied Sciences.
-
Ghavre, M., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. [Link]
- Gowda, B. T., et al. (2002).Oxidation of diphenylmethanol by bromamine T. A kinetic and mechanistic study. Journal of the Chemical Society, Perkin Transactions 2.
- Patel, N. B., & Shaikh, F. M. (2011).
- Yusuf, M., & Jain, P. (2014).5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- Mirkhani, V., et al. (2009).Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
-
Wikipedia. Thiazole.[Link]
-
Gaidelyte, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]
- Shaikh, F. M., & Patel, N. B. (2011).
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
- Sharma, A., et al. (2021).A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Han, Y., et al. (2007).5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online.
- An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies.ACS Omega. (2024).
- Analyzing and creating compounds of amino thiazole.NeuroQuantology.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents.RSC Publishing. (2025).
- List of aromatic amines used in this study and the efficiency of their...
- Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.
- Overview of the Chemistry of 2-Thiazolines.Chemical Reviews.
- Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation p
-
Li, J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. [Link]
- Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid.YouTube. (2022).
- Nagham MA. (2015).Synthesis and chemical identification of macro compounds of (Thiazol and Imidazol). Research Journal of Pharmacy and Technology.
- Thiazole formation through a modified Gewald reaction.
- Photocatalytic oxidation of arom
-
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. PubChem.[Link]
-
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine. PubChem.[Link]
Sources
- 1. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nilu.com [nilu.com]
- 7. Oxidation of diphenylmethanol by bromamine T. A kinetic and mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support center for "2-(Diphenylmethyl)-1,3-thiazol-4-amine." This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research. This document is structured in a question-and-answer format to directly address the common challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm about to start working with this compound and I'm concerned about its solubility. What should I expect?
A1: Your concern is valid. Based on its chemical structure, which includes a large, non-polar diphenylmethyl group and a thiazole ring, "this compound" is predicted to have low aqueous solubility. Thiazole itself is only moderately soluble in water[1]. The bulky, hydrophobic diphenylmethyl moiety will further decrease its affinity for aqueous solutions. However, the presence of an amine group provides a handle for potential pH-dependent solubility enhancement, as amines can be protonated to form more soluble salts.[2][3]
Initial Solubility Assessment:
Before starting your main experiments, it is crucial to perform a preliminary solubility test. This will save you time and resources in the long run.
Protocol for Preliminary Solubility Testing:
-
Materials:
-
"this compound"
-
A panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dimethylformamide (DMF))
-
Your intended aqueous assay buffer
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 100 µL) to create a high-concentration stock (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, gently warm the tube and vortex again. Note if heating is required.
-
Once you have a clear, high-concentration stock solution (e.g., in DMSO), perform a serial dilution into your aqueous assay buffer to determine the concentration at which precipitation occurs.
-
Q2: What is the best solvent to use for creating a stock solution of this compound?
A2: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most common and effective starting point for creating a high-concentration stock solution.[4] It is a powerful organic solvent that can dissolve a wide range of non-polar compounds.
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Calculation: Determine the mass of "this compound" needed to achieve your desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weighing: Accurately weigh the compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Data Summary: Common Solvents for Hydrophobic Compounds
| Solvent | Polarity | Common Use | Considerations |
| DMSO | High | Gold standard for initial stock solutions | Can be cytotoxic in cell-based assays at concentrations >1%[5][6][7][8] |
| Ethanol | High | Good alternative to DMSO | May have biological effects on its own |
| Methanol | High | Less common for cell-based assays | Can be toxic |
| DMF | High | Powerful solvent | Higher toxicity than DMSO |
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a classic problem when working with poorly soluble compounds. The key is to maintain the compound in a soluble state in the final assay volume. Here is a troubleshooting workflow:
Workflow for Overcoming Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Detailed Strategies:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of your compound. Determine the highest concentration that remains soluble in your assay buffer and conduct your experiments within this range.
-
Optimize the Final DMSO Concentration: While you want to keep DMSO levels low to avoid artifacts, especially in cell-based assays, a slightly higher (but still non-toxic) concentration can help.[6][7][8] Most cell lines can tolerate up to 0.5% DMSO, and some robust lines can handle up to 1%.[8] For biochemical assays, you may be able to use higher concentrations. Always run a vehicle control with the same final DMSO concentration as your test samples.
-
Utilize Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[4][9][10][11][12][13][14]
-
Adjust the pH of Your Assay Buffer: Since "this compound" has an amine group, it is a weak base.[2][3][15] Lowering the pH of your buffer will protonate the amine, forming a more water-soluble salt.
-
Procedure: Prepare your assay buffer at a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). Test the solubility of your compound at each pH.
-
Caution: Ensure that the change in pH does not affect your biological target or assay components.
-
Q4: Are there more advanced methods to improve the solubility of "this compound"?
A4: Yes, for particularly challenging compounds, complexation agents can be highly effective.
Using Cyclodextrins to Enhance Solubility:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.[16][17][18][][20]
-
Common Types: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]
Protocol for Using HP-β-CD:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation:
-
Method A (Dilution): Add your DMSO stock of "this compound" directly to the HP-β-CD solution.
-
Method B (Co-evaporation): For even better complexation, mix the compound and HP-β-CD in a solvent like methanol, then evaporate the solvent. The resulting powder can be reconstituted in your assay buffer.
-
-
Incubation: Gently mix (vortex or sonicate) the solution and allow it to incubate, typically for 1-2 hours at room temperature, to allow for complex formation.
-
Assay: Use the resulting clear solution in your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Visualization of Cyclodextrin Complexation
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. issr.edu.kh [issr.edu.kh]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. lifetein.com [lifetein.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. It provides in-depth technical guidance, addressing common challenges and frequently asked questions encountered during laboratory development and pilot-plant scale production.
Synthesis Pathway & Core Strategy
The most robust and scalable synthesis for 4-aminothiazoles, such as the target molecule, involves the cyclocondensation of a thioamide with an α-halonitrile. This approach, a variation of the classic Hantzsch thiazole synthesis, is generally high-yielding and adaptable to large-scale equipment.[1][2]
The proposed manufacturing route consists of two primary stages:
-
Thionation: Conversion of the commercially available 2,2-Diphenylacetamide to its corresponding thioamide, 2,2-Diphenylthioacetamide.
-
Cyclocondensation: Reaction of the thioamide with an appropriate α-halonitrile (e.g., Bromoacetonitrile) to form the target this compound.
Caption: Overall two-stage synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material to control for a successful scale-up?
Answer: The purity of the intermediate, 2,2-Diphenylthioacetamide , is paramount. The primary thionation reaction to produce it can often contain residual starting material (2,2-diphenylacetamide) or phosphorus-based byproducts from the thionating agent (e.g., Lawesson's reagent).
-
Causality: The corresponding oxygen-analog impurity (the amide) can react in parallel during the cyclization step to form an oxazole impurity, which is often difficult to separate from the desired thiazole product due to similar polarities. Phosphorus byproducts can complicate work-up and purification, potentially leading to lower yields and product quality.
-
Recommendation: Implement a strict quality control specification for the thioamide intermediate. A purity of >98% by HPLC is recommended before proceeding to the cyclization step.
Q2: Bromoacetonitrile is highly toxic. Are there safer alternatives for the cyclization step?
Answer: While bromoacetonitrile is an effective reagent, its lachrymatory nature and high toxicity pose significant handling risks on a large scale. Chloroacetonitrile is a viable, less hazardous alternative.
-
Trade-offs: The C-Cl bond is less reactive than the C-Br bond. Consequently, reactions with chloroacetonitrile typically require more forcing conditions, such as higher temperatures or longer reaction times, which may lead to a different impurity profile. A thorough re-optimization of the reaction conditions is necessary when making this substitution.
-
Safety on Scale: Regardless of the choice, engineering controls are non-negotiable. The reaction should be conducted in a closed system with adequate ventilation and scrubber capabilities to handle any off-gassing. Personnel must be equipped with appropriate personal protective equipment (PPE), including full-face respirators with suitable cartridges.
Q3: The cyclization reaction is exothermic. How can this be managed during scale-up?
Answer: The initial S-alkylation of the thioamide by the α-halonitrile is an SN2 reaction that can be significantly exothermic.[2] Controlling this exotherm is critical to prevent runaway reactions and minimize side-product formation.
-
Control Strategy:
-
Reverse Addition: Add the α-halonitrile solution slowly to the solution of the thioamide. This ensures the highly reactive electrophile is never in excess.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, although this may impact reaction kinetics and vessel occupancy.
-
Jacket Cooling: Ensure the reactor has sufficient cooling capacity. Perform a pre-scale-up thermal hazard assessment to understand the heat flow and cooling requirements.
-
Addition Rate: The addition rate should be tied to the internal temperature of the reactor. An automated dosing system can be programmed to stop the addition if the temperature exceeds a set limit (e.g., Tinternal > 25°C).
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2,2-Diphenylthioacetamide (5 L Scale)
-
Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser.
-
Charging: Charge 2,2-Diphenylacetamide (1.0 kg, 4.73 mol) and Toluene (5.0 L) into the reactor.
-
Inerting: Purge the vessel with nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add Lawesson's Reagent (1.05 kg, 2.60 mol, 0.55 eq) portion-wise over 30 minutes. Note: The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to 80-85°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amide is consumed (<2%).
-
Work-up: Cool the mixture to 20°C. Slowly quench by adding 2.0 L of a 10% aqueous sodium bicarbonate solution. Stir for 1 hour.
-
Isolation: Separate the organic layer. Wash with 2.0 L of brine. Concentrate the organic layer under reduced pressure to approximately one-third of the original volume.
-
Crystallization: Cool the concentrated solution to 0-5°C and stir for 2 hours. The product will precipitate.
-
Filtration: Filter the solid product, wash the cake with cold (0°C) heptane (2 x 500 mL), and dry under vacuum at 40°C to a constant weight.
-
Expected Yield: 80-90%
-
Expected Purity: >98% (HPLC)
-
Critical Process Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Rationale for Change |
| Thionation Temp. | 85°C (Oil Bath) | 80-85°C (Jacket) | Maintain consistent internal temperature; surface area to volume ratio decreases on scale-up. |
| Cyclization Addition | Syringe pump (10 min) | Dosing pump (60-90 min) | Control exotherm and prevent localized high concentrations of the electrophile. |
| Stirring Speed | 500 rpm (Magnetic) | 150-250 rpm (Impeller) | Ensure adequate mixing for mass and heat transfer without excessive shear. |
| Work-up Quench | Add reaction to bicarb | Add bicarb to reaction | Better temperature control and safer handling of the quench on a larger scale. |
Troubleshooting Guide
This section addresses specific issues that may arise during the cyclocondensation step.
Problem: Low yield and significant recovery of unreacted 2,2-diphenylthioacetamide.
-
Probable Cause 1: Inactive Halonitrile: Bromoacetonitrile can degrade over time, especially if exposed to moisture.
-
Solution: Verify the purity of the bromoacetonitrile by ¹H NMR or GC before use. Use a freshly opened bottle or redistill if necessary.
-
-
Probable Cause 2: Insufficient Temperature/Time: The reaction may be kinetically slow under the chosen conditions.
-
Solution: Before quenching, take an in-process control (IPC) sample and analyze by HPLC. If starting material remains, consider extending the reaction time at the set temperature or cautiously increasing the temperature by 5-10°C.
-
Problem: The final product fails to crystallize or oils out during isolation.
-
Probable Cause 1: High Impurity Load: The presence of impurities can inhibit crystal lattice formation.
-
Solution: Re-evaluate the purity of the starting materials. If the crude product is impure, consider a purification step before crystallization, such as a charcoal treatment to remove colored impurities or a silica gel plug filtration to remove highly polar species.
-
-
Probable Cause 2: Incorrect pH during Work-up: The target molecule is a basic amine and will be protonated (as the HBr salt) after the reaction. It is soluble in this salt form.
-
Probable Cause 3: Inappropriate Crystallization Solvent:
-
Solution: Perform a solvent screen on a small scale. Isopropanol/water or Ethanol/heptane systems are often effective for inducing crystallization of aminothiazoles.
-
Problem: A persistent, hard-to-remove impurity is observed by HPLC.
-
Probable Cause: Formation of Dimeric Byproduct. A common side reaction involves the self-condensation of the α-halonitrile or reaction of the product with the starting halonitrile.
Caption: Desired reaction vs. potential impurity-forming side reaction.
-
Solution: This is often caused by poor temperature control or localized "hot spots" where the halonitrile is added.
-
Improve Addition: Implement slow, sub-surface addition of the halonitrile into a well-agitated vessel. This promotes rapid dispersion and reaction with the intended thioamide target.
-
Stoichiometry Control: Use a slight excess (1.05-1.10 equivalents) of the thioamide relative to the halonitrile. This ensures the more hazardous reagent is consumed, minimizing potential side reactions.
-
References
-
Kokovina, E., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5195. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Available at: [Link]
-
Takido, T., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]
-
Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. Available at: [Link]
-
Rasayan Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]
-
PubChem. (n.d.). 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
Patil, S. A., & Patil, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(40), 24965-24985. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Molaee, S. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9481-9490. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Chiral Separation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the chiral separation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into developing and troubleshooting enantioselective chromatographic methods for this and structurally similar compounds. Our approach is rooted in explaining the causality behind experimental choices to empower you to solve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound critical?
The enantiomers of a chiral molecule can have vastly different pharmacological, toxicological, and metabolic properties within a biological system.[1][2] Regulatory agencies like the FDA now mandate that for chiral drugs, the specific activity of each enantiomer be understood, and often, only the active, non-toxic enantiomer should be brought to market.[1] Therefore, developing a robust method to separate and quantify the enantiomers of this compound is an essential step in its development as a potential pharmaceutical agent.
Q2: What are the primary chromatographic techniques for separating this compound?
The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[3][4]
-
Chiral HPLC: This is the workhorse method. Enantiomers are separated based on their differential interactions with a CSP.[5] Methods can be developed in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes.
-
Chiral SFC: This technique uses supercritical CO2 as the primary mobile phase, often with an alcohol co-solvent. SFC can offer faster separations and reduced solvent consumption compared to HPLC, and it has shown excellent performance for the separation of primary amines.[6]
Q3: I'm starting from scratch. How do I begin method development?
A systematic screening approach is the most efficient strategy.[3] Since predicting the ideal CSP and mobile phase combination is difficult, screening a diverse set of conditions is key.[7] The primary amine in your analyte is a critical functional group that will heavily influence the separation. It is prone to strong interactions with the silica surface of the CSP, which can be both beneficial for separation and detrimental (causing peak tailing) if not controlled.[8]
Our recommended starting point is to screen several polysaccharide-based and cyclofructan-based CSPs under Normal Phase and Polar Organic conditions, as these often provide the best selectivity for amine-containing compounds.[8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: No Separation or Poor Resolution (Rs < 1.5)
Q4: I'm injecting my racemic standard, but I only see a single peak. What's my first step?
This indicates that the current combination of CSP and mobile phase does not provide enantioselectivity for your compound.
Causality: Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP (the "three-point interaction model").[1][2] If these specific interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are not established, the enantiomers will not be differentiated.
Solutions:
-
Confirm System Suitability: First, ensure your chromatography system is performing correctly by injecting an achiral standard to check peak shape and efficiency.
-
Change the CSP: This is the most impactful variable.[10] If you started with a cellulose-based column (e.g., Chiralcel® OD), switch to an amylose-based column (e.g., Chiralpak® IA/IB/IC) or a cyclofructan-based column. These CSPs have different chiral recognition mechanisms.[8][9]
-
Switch Mobile Phase Mode: If you are in Normal Phase (e.g., Hexane/Ethanol), switch to Polar Organic Mode (e.g., Acetonitrile/Methanol). The change in solvent polarity dramatically alters the interactions between the analyte, mobile phase, and CSP.[10]
Q5: I can see two peaks, but they are heavily overlapped (Resolution < 1.0). How can I improve this?
This is a promising start! It means the CSP is capable of chiral recognition, but the conditions need optimization. Resolution is a function of efficiency, selectivity, and retention. Selectivity is the most powerful factor to adjust for improved resolution.[10]
Solutions:
-
Modify the Mobile Phase:
-
Adjust Alcohol Modifier: In Normal Phase, change the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
-
-
Incorporate an Additive: For a basic amine like yours, an acidic or basic additive is crucial.
-
Acidic Additive (e.g., 0.1% Trifluoroacetic Acid - TFA): In RP or Polar Organic mode, an acid can protonate the amine, which may lead to different, potentially stronger, interactions with the CSP.
-
Basic Additive (e.g., 0.1% Diethylamine - DEA or Triethylamine - TEA): In NP or Polar Organic mode, a basic additive is highly recommended. It will compete with your analyte for highly active (and achiral) silanol sites on the silica support, dramatically improving peak shape and often enhancing resolution by reducing undesirable interactions.[6][8]
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the energetic difference in the interactions between the two enantiomers and the CSP, thereby increasing selectivity and improving resolution.[10]
Problem Area 2: Poor Peak Shape
Q6: My peaks are tailing badly. What is the cause and how do I fix it?
Peak tailing for basic compounds like this compound is almost always caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[8] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Solutions:
-
Add a Basic Modifier: This is the most effective solution. Add 0.1% - 0.2% of DEA or TEA to your mobile phase (for NP or Polar Organic modes). The modifier will bind to the active silanol sites and prevent your analyte from interacting with them.[6]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.[11]
-
Reduce Mass on Column: Overloading the column can lead to peak tailing. Try injecting a lower concentration or a smaller volume.
Problem Area 3: High Backpressure & Irreproducibility
Q7: My system backpressure suddenly shot up during a run. What happened?
A sudden increase in pressure is typically due to a blockage.[11]
Solutions:
-
Check for Precipitation: If your sample was dissolved in a solvent different from the mobile phase, it may have precipitated upon injection, clogging the column inlet frit.[11]
-
Filter Your Sample: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.
-
Reverse Flush the Column: As a last resort for immobilized columns, you can try reversing the column and flushing it with a strong, compatible solvent (check the column manual first!) to dislodge particulates from the inlet frit. Caution: Never do this with traditional coated chiral columns, as it can destroy the stationary phase. [11]
-
Use a Guard Column: A guard column is highly recommended to protect your expensive analytical column from contaminants and particulates.[11]
Q8: My retention times are drifting from one injection to the next. Why?
Drifting retention times suggest that the column is not properly equilibrated or that the mobile phase composition is changing.
Causality: Chiral separations are highly sensitive to the composition of the mobile phase and the state of the stationary phase.[12] Small amounts of contaminants, especially water in normal-phase systems, can significantly alter retention.
Solutions:
-
Ensure Column Equilibration: When changing mobile phases, ensure you flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. Isocratic chiral separations often require longer equilibration times than standard RP methods.[12]
-
Check Mobile Phase: Ensure your mobile phase components are fresh and properly mixed. If using additives, ensure they are stable in the solvent. Some additives can have a "memory effect" on the column, requiring extensive washing between methods.[12]
-
Control Temperature: Use a column thermostat to maintain a constant temperature, as fluctuations can cause retention time shifts.
Experimental Protocols & Data
Protocol 1: Initial Chiral Method Screening Workflow
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of racemic this compound in a suitable solvent (e.g., Ethanol or a 50:50 mix of Hexane/IPA).
-
Select Columns: Choose a set of 3-4 CSPs with orthogonal selectivity. A good starting set would be:
-
An Amylose-based CSP (e.g., Chiralpak® IA or IB)
-
A Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
A Cyclofructan-based CSP (e.g., Larihc® CF6-P)[8]
-
-
Prepare Mobile Phases: Prepare the screening mobile phases as described in Table 1.
-
Screening Sequence:
-
Install the first column (e.g., Chiralpak® IA).
-
Equilibrate the column with the first mobile phase (NP1) for at least 15 minutes.
-
Inject the sample.
-
If no separation is observed, switch to the next mobile phase (PO1).
-
Repeat for all mobile phases on the first column.
-
Switch to the next column and repeat the process.
-
-
Evaluate Results: Analyze the chromatograms for any sign of peak splitting or separation. The goal of the screen is to find a "hit"—a condition that provides at least partial separation—which can then be optimized.
Table 1: Recommended Starting Conditions for Chiral Screening
| Parameter | Normal Phase (NP) | Polar Organic (PO) |
| Columns (CSPs) | Chiralpak IA, Chiralcel OD-H, Larihc CF6-P | Chiralpak IA, Chiralcel OD-H, Larihc CF6-P |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Screening Gradient | Isocratic: 90:10 (A:B), 80:20 (A:B) | Isocratic: 90:10 (A:B), 80:20 (A:B) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA or 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV (e.g., 254 nm or compound λmax) | UV (e.g., 254 nm or compound λmax) |
Visual Workflows
Diagram 1: Troubleshooting Poor Resolution
Caption: Decision tree for improving enantiomeric resolution.
Diagram 2: Chiral Method Screening Workflow
Caption: Systematic workflow for initial chiral method screening.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
-
Z.E. Rassi, C.J. Welch, I. B. Krull. (2019, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
I. Ali, K. Hartner, G. A. L. Perera, W. J. Egan, H. Y. Aboul-Enein. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 24(9), 709-717. [Link]
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
-
M. H. Hyun, S. C. Han, B. H. Lipshutz, Y. J. Shin, C. J. Welch. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-183. [Link]
-
D. W. Armstrong, Y. He, Y. Zhang. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
P. A. G. M. de Smet. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
- I. Ilisz, A. Aranyi, Z. Pataj, A. Peter. (2013). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
-
R. Bhushan, S. Kumar, V. Kumar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from Regis Technologies website. [Link]
- Reddit r/Chempros. (2020). Developing a chiral separation on HPLC in NP.
-
Phenomenex Inc. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
- ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?
-
J. A. McCorkle, Z. Li, A. M. Gulledge, E. V. Anslyn. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1673-1681. [Link]
-
N. Harada, K. Nakanishi, R. W. Woody. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(1), 163. [Link]
- A. A. Gerasimova, A. V. Nesterenko, P. N. Nesterenko. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(8), 928-936.
-
M. K. Jamali, M. A. Sher, S. A. Arain, M. Y. Khuhawar. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2686. [Link]
- The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from The Royal Society of Chemistry website.
-
A. A. Gerasimova, A. V. Nesterenko, P. N. Nesterenko. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.today [hplc.today]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yakhak.org [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Crystallization of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support center for the crystallization of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. The information herein is curated to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
I. Understanding the Molecule: Key Considerations for Crystallization
This compound possesses several structural features that influence its crystallization behavior. The presence of the diphenylmethyl group introduces significant steric bulk and non-polar character, while the thiazole ring and the primary amine group provide sites for hydrogen bonding and polar interactions. This combination of features can sometimes lead to challenging crystallizations, including the potential for oiling out or the formation of amorphous solids. The primary amine also introduces the possibility of forming salts with acidic impurities or solvents, which can affect solubility and crystal packing.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of this compound.
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Due to the mixed polarity of the molecule, a range of solvents should be screened. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or dimethylformamide (DMF) can be effective. Given the amine functionality, alcohols such as ethanol or methanol are also good candidates as they can engage in hydrogen bonding. For a systematic approach, consider solvents from different classes, as outlined in the table below. A solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal.
Q2: My compound is an aromatic amine. Are there any special considerations?
A2: Yes, aromatic amines can be susceptible to air oxidation, which may lead to discoloration (often yellowing or browning). This is particularly true if the compound is subjected to prolonged heating in the presence of air. To mitigate this, it is advisable to perform crystallizations under an inert atmosphere (e.g., nitrogen or argon), especially if the solution will be heated for an extended period. Additionally, amines can be basic and may react with acidic impurities or solvents. It is also a common strategy to crystallize amines as their salts (e.g., hydrochloride salts), which often have better-defined crystal lattices and can be less prone to oiling out.
Q3: How can I induce crystallization if my solution remains clear upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation. First, try scratching the inside surface of the flask with a glass rod at the air-liquid interface. This can create microscopic imperfections on the glass that serve as nucleation sites. If that fails, adding a "seed crystal" of the desired compound can be highly effective. If no seed crystals are available, you can try creating some by rapidly evaporating a small amount of the solution on a watch glass. Another strategy is to cool the solution to a lower temperature (e.g., in an ice bath or freezer), but this should be done cautiously as rapid cooling can sometimes lead to the formation of small, impure crystals.
III. Troubleshooting Guide: Common Crystallization Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.
Problem 1: Oiling Out - The Compound Separates as a Liquid
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the crystallization solvent, forming an immiscible liquid instead of solid crystals.
Potential Causes:
-
High Solute Concentration: The solution is too supersaturated.
-
Rapid Cooling: The solution is cooled too quickly, not allowing enough time for ordered crystal lattice formation.
-
Inappropriate Solvent: The solvent may be too non-polar, or the boiling point of the solvent may be too high.
Step-by-Step Resolution Protocol:
-
Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the supersaturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.
-
Change the Solvent System: If oiling persists, a different solvent or a solvent mixture may be necessary. Adding a more polar co-solvent can sometimes help.
Problem 2: Poor Crystal Quality - Small, Needle-like, or Amorphous Solid
The formation of very fine needles, a powder, or an amorphous solid often indicates that the crystallization process occurred too rapidly.
Potential Causes:
-
Excessive Supersaturation: The solution is too concentrated.
-
Rapid Cooling: Cooling the solution too quickly promotes rapid nucleation over slow crystal growth.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation.
Step-by-Step Resolution Protocol:
-
Re-dissolve the Solid: Heat the solution to re-dissolve the solid.
-
Add More Solvent: Add more of the hot solvent to reduce the degree of supersaturation.[1]
-
Slow Cooling is Key: Allow the solution to cool to room temperature as slowly as possible, and then gradually cool it further in an ice bath or refrigerator.
-
Consider a Different Solvent: A solvent in which the compound has slightly higher solubility at elevated temperatures may promote slower crystal growth.
-
Purify the Material: If impurities are suspected, consider a preliminary purification step such as column chromatography before crystallization.
Problem 3: Low Yield
A low recovery of crystalline material can be frustrating and is often due to procedural issues.
Potential Causes:
-
Using Too Much Solvent: This is a very common cause of low yield, as a significant amount of the compound may remain in the mother liquor.[1]
-
Premature Crystallization: The compound crystallizes during a hot filtration step.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystallization to complete.
Step-by-Step Resolution Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Pre-heat the Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Allow Sufficient Time and Cooling: Let the solution stand undisturbed for an adequate amount of time to allow for complete crystallization. Cooling the solution in an ice bath after it has reached room temperature can help to maximize the yield.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover more material by carefully evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.
IV. Experimental Protocols & Data
Solvent Selection Guide for Thiazole Derivatives
The choice of solvent is critical for successful crystallization. The following table provides a list of common solvents and their properties to guide your selection process. For this compound, starting with solvents of intermediate polarity is recommended.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds with H-bonding capabilities. |
| Ethanol | 5.2 | 78 | A versatile solvent for moderately polar compounds. |
| Methanol | 6.6 | 65 | Similar to ethanol, but more polar. |
| Acetone | 5.1 | 56 | A good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often a good choice. |
| Dichloromethane | 3.1 | 40 | A non-polar solvent, useful in solvent mixtures. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. |
| Hexane | 0.1 | 69 | A very non-polar solvent, often used as an anti-solvent. |
Data sourced from various chemical handbooks and general organic chemistry resources.
General Crystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
V. Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting common crystallization problems.
Caption: Decision tree for troubleshooting initial crystallization outcomes.
Caption: Troubleshooting workflow for addressing low crystallization yield.
VI. References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. [Link]
-
Guide for crystallization. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]
Sources
Technical Support Center: Spectroscopic Analysis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Welcome to the technical support guide for the spectroscopic interpretation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. This resource is designed for researchers, medicinal chemists, and analytical scientists who are working with this and structurally related compounds. The complex nature of this molecule, featuring a diphenylmethyl (benzhydryl) group, a thiazole core, and a primary amine, presents unique challenges in spectral analysis. This guide provides in-depth, question-and-answer-based troubleshooting for common difficulties encountered in NMR, IR, and Mass Spectrometry, grounding the advice in established scientific principles.
Predicted Spectroscopic Data Summary
The following tables provide predicted data for this compound, which will serve as a reference for the subsequent troubleshooting guide. These values are estimated based on foundational spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 10H | Complex, overlapping signals from two phenyl rings. |
| Thiazole (H5) | ~ 6.50 | Singlet (s) | 1H | Electron-donating NH₂ group at C4 shifts this proton upfield. |
| Methine (CHPh₂) | ~ 5.80 | Singlet (s) | 1H | Deshielded by two phenyl groups and the thiazole ring. |
| Amine (NH₂) | 4.50 - 5.50 | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent; exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR & DEPT-135 Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |
| Thiazole (C2) | ~ 170 | None | Quaternary carbon, deshielded by sulfur, nitrogen, and diphenylmethyl group. |
| Thiazole (C4) | ~ 150 | None | Quaternary carbon attached to the amine group. |
| Phenyl (Ar C-ipso) | 140 - 142 | None | Quaternary carbons of the phenyl rings attached to the methine carbon. |
| Phenyl (Ar C-H) | 127 - 129 | Positive | Overlapping signals for ortho, meta, and para carbons. |
| Thiazole (C5) | ~ 105 | Positive | Shielded by the adjacent amine group. |
| Methine (CHPh₂) | ~ 50 | Positive | Aliphatic carbon deshielded by aromatic rings and thiazole. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
¹H NMR Spectroscopy
Question 1: The aromatic region of my ¹H NMR spectrum (δ 7.20-7.40 ppm) is just a complex, unresolved multiplet. How can I confirm it represents the ten protons of the two phenyl groups?
Answer:
This is a classic challenge with molecules containing multiple, chemically similar aromatic rings like the diphenylmethyl group.
-
Causality: The ten protons on the two phenyl rings are in very similar electronic environments, leading to overlapping signals and complex splitting patterns that are difficult to resolve, especially at lower magnetic field strengths.[1][2][3]
-
Troubleshooting Protocol:
-
Check Integration: The first and most crucial step is to verify the integration of this multiplet. It should integrate to 10 protons relative to other well-resolved signals in your spectrum, such as the thiazole H5 proton (1H) or the methine proton (1H).
-
Higher Field Strength: If available, re-acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased magnetic field strength will improve signal dispersion and may resolve some of the fine coupling details within the multiplet.[3]
-
2D NMR (COSY): A COSY (Correlation SpectroscopY) experiment can help trace the spin-spin coupling networks within the aromatic rings. You should observe correlations between adjacent (ortho) protons, which can help confirm the presence of the phenyl spin systems, even if the 1D spectrum is not fully resolved.[1]
-
Question 2: I see a singlet around δ 5.80 ppm and another at δ 6.50 ppm. How do I definitively assign these to the methine proton (CHPh₂) and the thiazole H5 proton?
Answer:
Correctly assigning these singlets is key to confirming the core structure. Their chemical shifts are influenced by their local electronic environments.
-
Scientific Rationale:
-
Methine Proton (CHPh₂): This proton is attached to an sp³-hybridized carbon but is significantly deshielded by three electron-withdrawing groups: two phenyl rings and the thiazole ring. Its chemical shift is expected in the benzylic region, but further downfield than a typical benzylic proton.[4][5]
-
Thiazole H5 Proton: Protons on a thiazole ring are typically found in the aromatic region (δ 7.27-8.77 ppm).[6] However, the potent electron-donating effect of the amino group (-NH₂) at the C4 position will significantly shield the adjacent H5 proton, shifting it upfield to a much lower ppm value.[1]
-
-
Experimental Verification Workflow:
Caption: Workflow for singlet assignment using 2D NMR.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations. The methine proton should show a NOE correlation to the ortho protons of the phenyl rings.
-
Question 3: I am not sure if the broad peak between δ 4.50-5.50 ppm is my amine (-NH₂) or a water impurity. How can I confirm this?
Answer:
Distinguishing between labile protons (like those in amines or alcohols) and water is a common issue in NMR spectroscopy.
-
Underlying Principle: The protons on a primary amine are labile, meaning they can rapidly exchange with other acidic protons in the sample, such as those from trace amounts of water or acid. This exchange process often leads to signal broadening.[9]
-
Troubleshooting Protocol: The D₂O Shake
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to facilitate the exchange, and re-acquire the ¹H NMR spectrum.
-
Analyze: The signal corresponding to the -NH₂ protons will either disappear completely or significantly decrease in intensity. This is because the amine protons (¹H) exchange with the deuterium atoms (²H) from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[6][10][11] A new, often broad, peak for HOD may appear around δ 4.7 ppm, depending on the solvent.[11]
-
¹³C NMR & DEPT Spectroscopy
Question 4: My ¹³C NMR spectrum has several peaks missing, especially in the quaternary region. Is my sample impure or is this expected?
Answer:
Missing quaternary carbon signals can be an instrumental artifact rather than a sample issue.
-
Causality: Quaternary carbons lack attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons during standard proton-decoupled ¹³C NMR experiments. Furthermore, their relaxation times can be very long. Both factors can lead to signals that are very weak or even completely absent in spectra acquired with standard parameters.[12][13]
-
Troubleshooting Steps:
-
Increase Scan Number: The most straightforward solution is to significantly increase the number of scans acquired for the ¹³C NMR experiment. This will improve the signal-to-noise ratio and may reveal the missing quaternary signals.
-
Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses (e.g., to 5-10 seconds). This allows more time for the quaternary carbons to relax back to their equilibrium state, leading to a stronger signal upon the next pulse.
-
Use a Different Pulse Program: Consult your NMR facility manager about using pulse programs specifically designed to enhance quaternary carbon signals.
-
Question 5: How can I use DEPT-135 to confirm my assignments for the methine carbon (CHPh₂) and the thiazole C5 carbon?
Answer:
DEPT (Distortionless Enhancement by Polarization Transfer) is an essential tool for determining the number of hydrogens attached to each carbon.
-
DEPT-135 Principles: In a DEPT-135 spectrum:
-
Interpretation Workflow:
Caption: DEPT-135 analysis workflow.
-
Compare Spectra: Overlay your standard broadband-decoupled ¹³C spectrum with your DEPT-135 spectrum.
-
Identify Positive Signals: Look for the signals at approximately **δ 50 ppm (CHPh₂) ** and δ 105 ppm (Thiazole C5) .
-
Confirmation: Both of these signals should appear as positive peaks in the DEPT-135 spectrum, confirming they are CH (methine) carbons. The numerous signals in the aromatic region (~δ 127-129 ppm) will also be positive. This experiment provides direct evidence for your assignments.[17]
-
FTIR Spectroscopy
Question 6: What are the key stretches I should look for in my FTIR spectrum to confirm the major functional groups?
Answer:
The FTIR spectrum will provide a characteristic "fingerprint" of the molecule, with key bands confirming the presence of the amine and the aromatic systems.
-
Expected Vibrational Modes:
-
N-H Stretch (Amine): Look for two medium-intensity, sharp peaks in the 3300-3500 cm⁻¹ region. The presence of two peaks is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching modes.[18]
-
Aromatic C-H Stretch: A sharp absorption band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is indicative of C-H bonds on the phenyl and thiazole rings.[4]
-
Aliphatic C-H Stretch: A weaker absorption just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) should be present for the methine C-H bond.
-
C=C and C=N Stretches (Fingerprint Region): A series of sharp bands between 1450-1620 cm⁻¹ will correspond to the C=C stretching vibrations within the phenyl rings and the C=N and C=C stretching of the thiazole ring. These are highly characteristic for the molecule's core structure.[18][19]
-
N-H Bend (Amine): A strong band around 1600-1650 cm⁻¹ is expected for the N-H scissoring (bending) vibration of the primary amine.[18]
-
Table 3: Key Predicted FTIR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Sharp, Medium |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Weak |
| Primary Amine | N-H Bend | 1600 - 1650 | Strong |
| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1450 - 1620 | Medium to Strong (multiple bands) |
Mass Spectrometry
Question 7: What is the expected molecular ion peak, and what are the most likely fragmentation patterns I should see in the mass spectrum?
Answer:
Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), you should expect to see the protonated molecular ion [M+H]⁺ at m/z ≈ 280.1 .
-
Predicted Fragmentation Pathways:
-
Benzylic Cleavage (Most Probable): The most significant fragmentation pathway is the cleavage of the C-C bond between the methine carbon and the thiazole ring. This is a highly favorable cleavage because it results in the formation of the very stable diphenylmethyl cation (benzhydryl cation) at m/z 167 . This is often the base peak in the spectrum.
-
Thiazole Ring Fragmentation: The thiazole ring itself is relatively stable. However, fragmentation can occur, leading to the loss of small neutral molecules.[20][21] For example, cleavage of the thiazole ring could lead to various smaller fragments, but these are generally less intense than the benzhydryl cation.
-
-
Fragmentation Diagram:
Caption: Major predicted fragmentation pathway.
This guide provides a foundational framework for interpreting the spectroscopic data of this compound. Always remember that experimental conditions can influence spectral outcomes, and the use of complementary 2D NMR techniques is highly recommended for unambiguous structural confirmation.
References
-
Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
ChemTube3D. (n.d.). Ethyl Amine Deuterium Oxide (D₂O) Proton Exchange. Retrieved from [Link]
-
Nanalysis. (2017, November 30). To D₂O or not to D₂O? Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Pearson. (2023, October 29). Draw the expected results of a DEPT sequence for the molecules. Retrieved from [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved from [Link]
-
YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]
-
YouTube. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
DergiPark. (2022, June 6). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Journal of Chemical Science. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[6][9][15]thiadiazolo/benzo[9][16]thiazolo[3,2-a]pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: NMR Spectroscopy Of Amines [jove.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. article.sapub.org [article.sapub.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Predictive Comparison of the Biological Activity of 2-(Diphenylmethyl)-1,3-thiazol-4-amine Against Commercially Available Drugs
Introduction: A Structure-Based Rationale for Potential Bioactivity
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The novel compound, 2-(Diphenylmethyl)-1,3-thiazol-4-amine , represents an intriguing molecular architecture, wedding two moieties of significant pharmacological relevance: the 2-aminothiazole scaffold and the diphenylmethyl (or benzhydryl) group. While direct experimental data for this specific molecule is not yet publicly available, a robust predictive analysis of its potential biological activities can be constructed by dissecting its structural components.
The 2-aminothiazole ring is a privileged heterocyclic structure found in a multitude of approved drugs and biologically active agents.[1][2][3] This scaffold is known to confer a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] Its prevalence in drugs like the kinase inhibitor Dasatinib and the classic antimicrobial Sulfathiazole underscores its versatility and importance in medicinal chemistry.[5][6]
Conversely, the bulky, lipophilic diphenylmethyl group is a key feature in drugs targeting the central nervous system and other systemic pathways. It is the defining characteristic of first-generation antihistamines such as Cyclizine , where it contributes to receptor affinity and pharmacokinetic properties.[7][8] More recently, this moiety has been incorporated into novel antifungal agents that function as succinate dehydrogenase (SDH) inhibitors, highlighting its potential for broader therapeutic applications.[7]
This guide provides a comparative analysis of the predicted biological activities of this compound against established drugs, grounded in the known functions of its core scaffolds. We will explore its potential as an anticancer, antimicrobial, and antifungal agent, providing the quantitative performance of market-leading drugs and the detailed experimental protocols required to validate these hypotheses.
Comparative Analysis: Potential Biological Activities
Based on its hybrid structure, this compound is hypothesized to exhibit activity in three primary therapeutic areas.
Anticancer Activity: A Potential Kinase Inhibitor
The 2-aminothiazole core is central to the function of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[9][10] Dasatinib targets several kinases, including BCR-ABL and the Src family kinases, thereby disrupting signaling pathways that drive cancer cell proliferation and survival.[4][9][10][11] The structural similarity suggests that this compound could likewise engage with kinase active sites.
Signaling Pathway: Dasatinib Inhibition of Src/FAK and PI3K/Akt Pathways
The following diagram illustrates the key signaling cascades inhibited by Dasatinib, which represent a potential mechanism of action for novel 2-aminothiazole derivatives.
Caption: Dasatinib inhibits Src kinase, affecting SFK/FAK and PI3K/Akt pathways.
Table 1: Comparative Anticancer Potency (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for Dasatinib against various cancer cell lines. A future experimental campaign would aim to generate analogous data for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Dasatinib | MDA-MB-231 | Triple-Negative Breast Cancer | 6.1 ± 2.2 | |
| 4T1 | Murine Breast Cancer | 0.014 ± 0.003 | ||
| K562 | Chronic Myeloid Leukemia | Sub-nM range | ||
| MCF-7 | Estrogen Receptor+ Breast Cancer | > 10 | ||
| This compound | TBD | To Be Determined | TBD |
TBD: To Be Determined
Antimicrobial Activity: Targeting Folate Synthesis
The sulfonamide class of antibiotics, including Sulfathiazole, contains a core structure that mimics para-aminobenzoic acid (PABA).[1][2][3][5] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria.[2][5] As human cells acquire folic acid from their diet, this pathway provides a selective target for antimicrobial action.[3][5] The 2-aminothiazole portion of the target compound bears a structural resemblance to the active core of sulfonamides, suggesting a potential for similar bacteriostatic activity.
Signaling Pathway: Sulfathiazole Inhibition of Bacterial Folic Acid Synthesis
This diagram outlines the mechanism by which sulfonamides inhibit bacterial growth.
Caption: Sulfathiazole competitively inhibits the DHPS enzyme in bacteria.
Table 2: Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antibiotic's effectiveness. While widespread resistance has limited the contemporary use of Sulfathiazole, its historical data provides a baseline for comparison.[1][3]
| Compound | Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |
| Sulfathiazole | Haemophilus parasuis | Negative | 32 - 512 | [1][3] |
| Staphylococcus aureus | Positive | 4.10 x 10⁻³ mmol | ||
| Vibrio cholerae | Negative | 4.10 x 10⁻³ mmol | ||
| Pseudomonas aeruginosa | Negative | Generally Resistant | [3] | |
| This compound | TBD | TBD | TBD |
Note: MIC values for Sulfathiazole can vary significantly due to acquired resistance.
Antifungal & Antihistaminic Activity: The Diphenylmethyl Contribution
The diphenylmethyl moiety introduces two additional, distinct possibilities for biological activity.
-
Antihistaminic Effects: This group is the cornerstone of first-generation H1 receptor antagonists like Cyclizine.[7] These drugs competitively block histamine from binding to its receptor, alleviating allergy symptoms and motion sickness.[6][8] The IUPHAR/BPS Guide to PHARMACOLOGY lists a pIC50 of 7.42 for Cyclizine, which translates to an IC50 of 38 nM, indicating potent receptor binding.
-
Antifungal Activity via SDH Inhibition: Recent studies have identified compounds containing diphenylmethyl groups as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. Inhibition of SDH disrupts cellular energy production, leading to fungal death. This presents a promising and distinct mechanism for antifungal drug development.
Table 3: Comparative Potency of Diphenylmethyl-Containing Drugs
This table provides quantitative data for drugs whose activity is largely defined by the diphenylmethyl group.
| Compound | Target | Activity Type | Potency Metric | Value | Reference(s) |
| Cyclizine | Histamine H1 Receptor | Antagonist | IC50 | 38 nM | |
| Fluopyram | Succinate Dehydrogenase (SDH) | Antifungal Inhibitor | EC50 (B. cinerea) | 5.389 µg/mL | |
| Boscalid | Succinate Dehydrogenase (SDH) | Antifungal Inhibitor | IC50 (H. sapiens SDH) | 4.8 µM | |
| SDH-IN-26 | Succinate Dehydrogenase (SDH) | Antifungal Inhibitor | EC50 (R. solani) | 0.270 µg/mL | |
| This compound | TBD | TBD | TBD | TBD |
Experimental Protocols for Validation
To empirically validate the predicted activities of this compound, a series of standardized, self-validating in vitro assays must be performed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Workflow: MTT Assay
Caption: Standard workflow for determining IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 12-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂) to allow cells to adhere and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of this compound, a positive control (e.g., Dasatinib), and a vehicle control (e.g., DMSO) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds.
-
Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilusion method to determine MIC.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). For example, add 100 µL of broth to all wells, then add 100 µL of a 2x concentrated stock of the compound to the first well, mix, and transfer 100 µL to the next well, repeating across the row.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final target inoculum concentration.
-
Inoculate Plate: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH by observing the reduction of an artificial electron acceptor. The rate of color change is proportional to SDH activity, and inhibition is measured by a decrease in this rate.
Step-by-Step Methodology:
-
Sample Preparation: Prepare mitochondrial fractions from a relevant fungal species (e.g., Rhizoctonia solani) by homogenization and differential centrifugation. The protein concentration of the mitochondrial suspension should be determined.
-
Reaction Setup: In a 96-well plate, add the mitochondrial sample, SDH assay buffer, and varying concentrations of the test inhibitor (e.g., this compound) or a positive control (e.g., Fluopyram).
-
Initiate Reaction: Start the reaction by adding a reaction mix containing the SDH substrate (succinate) and a probe/electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm (for DCPIP) in kinetic mode at a controlled temperature (e.g., 25°C). Record readings every 1-3 minutes for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The compound this compound is a rationally designed molecule that holds significant, predictable potential as a multi-active therapeutic agent. By leveraging the well-documented bioactivities of the 2-aminothiazole and diphenylmethyl scaffolds, we can logically hypothesize its efficacy in oncology, infectious disease, and potentially allergy or mycology. The comparative data from market-leading drugs—Dasatinib, Sulfathiazole, Cyclizine, and various SDH inhibitors—provide clear benchmarks for performance.
The immediate path forward requires the chemical synthesis of this compound and its subsequent evaluation using the detailed, standardized protocols outlined in this guide. The empirical data generated will serve to validate or refute the structure-based hypotheses and will be critical in determining the future trajectory of this promising compound in the drug development pipeline.
References
-
What is the mechanism of Sulfathiazole? (2024). Patsnap Synapse. Retrieved from [Link]
-
Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. (2023). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Cyclizine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
cyclizine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (2011). BMC Cancer. Retrieved from [Link]
-
Cyclizine. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanism of Action of Cyclizine. (2025). Pharmacy Freak. Retrieved from [Link]
-
What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). Blood. Retrieved from [Link]
-
Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... (n.d.). ResearchGate. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
Enhanced Anticancer Activity of Nanoformulation of Dasatinib against Triple-Negative Breast Cancer. (2020). Pharmaceutics. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). CLSI. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2022). In Vitro. Retrieved from [Link]
-
Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Comparative inhibitory effects (IC50 values) of eight SDHIs on the RC... (n.d.). ResearchGate. Retrieved from [Link]
-
SDH enzymatic inhibition of compounds 4a-4f (IC 50 ). (n.d.). ResearchGate. Retrieved from [Link]
-
A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (2013). Analytical Biochemistry. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
SDH Inhibition Lab Protocol: Malonate Competition. (n.d.). Studylib. Retrieved from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Antimicrobial activity induced by a Sulfathiazole derivative on Staphylococcus aureus, and Vibrio cholerae. (2013). International Journal of PharmTech Research. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (1987). Journal of Allergy and Clinical Immunology. Retrieved from [Link]
Sources
- 1. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the thiazole scaffold represents a privileged structure, forming the core of numerous clinically significant agents with a broad spectrum of biological activities.[1][2][3][4] The novel compound, 2-(Diphenylmethyl)-1,3-thiazol-4-amine, emerges from this lineage with therapeutic potential that warrants rigorous mechanistic elucidation. This guide provides a comprehensive, technically-grounded framework for researchers to validate its mechanism of action, employing a self-validating system of experiments designed to build a robust data package for further development. We will navigate from broad, unbiased target identification to specific, hypothesis-driven validation, comparing its performance with established alternatives.
Section 1: Foundational Strategy - Unbiased Target Identification
Before delving into hypothesis-driven validation, it is paramount to identify the direct molecular interactors of this compound within the cellular milieu. This unbiased approach minimizes experimental bias and can uncover novel mechanisms of action.[5]
Chemical Proteomics for Target Discovery
A powerful initial step is to utilize chemical proteomics to capture the cellular targets that physically bind to the compound. This can be achieved by synthesizing a tagged version of this compound for affinity purification-mass spectrometry (AP-MS).
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Workflow for AP-MS-based target identification.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm direct target engagement in a physiological context, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[6][7][8][9][10] This method relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) and treat with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using antibodies against the putative target(s) identified in the AP-MS experiment.[8]
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Section 2: In Vitro Validation of Target Modulation
Once a primary target is identified and validated, the next logical step is to characterize the biochemical consequences of the compound-target interaction. For the purpose of this guide, let us hypothesize that the primary target is a protein kinase, a common target for thiazole-containing anticancer agents.[3]
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental for determining how this compound affects the catalytic activity of its target kinase.[11][12][13][14][15] These assays measure the rate of the enzymatic reaction under varying substrate and inhibitor concentrations.[11][15]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the purified recombinant target kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound. For comparison, include a known inhibitor of the target kinase (e.g., Dasatinib if the target is a tyrosine kinase).[3]
-
Reaction Initiation and Termination: Initiate the reaction by adding a final component (e.g., ATP) and incubate at the optimal temperature. Stop the reaction after a defined period.
-
Detection: Quantify the phosphorylated substrate. This can be done using various methods, such as radiometric assays incorporating ³²P-ATP or fluorescence-based assays.[12]
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic experiments can elucidate the mode of inhibition (e.g., competitive, non-competitive).
Table 1: Comparative Analysis of Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) | Mode of Inhibition |
| This compound | Target X | [Hypothetical Data] | [Hypothetical Data] |
| Dasatinib (Control) | Target X | [Known Value] | [Known Mechanism] |
| Staurosporine (Control) | Pan-Kinase | [Known Value] | [Known Mechanism] |
Section 3: Cellular Pathway Analysis and Off-Target Profiling
Demonstrating that the compound engages its target and modulates its activity in a cellular context is crucial. This involves examining downstream signaling events and assessing the compound's selectivity.
Western Blotting for Signaling Pathway Modulation
Western blotting is a robust technique to analyze changes in protein expression and post-translational modifications, providing a snapshot of the cellular signaling pathways affected by the compound.[16][17][18][19]
Experimental Workflow: Western Blotting for Pathway Analysis
Caption: Standard workflow for Western blot analysis.
By probing for the phosphorylation status of downstream substrates of the target kinase, one can confirm on-target activity. For instance, if the target is involved in the MAPK pathway, antibodies against phosphorylated ERK (p-ERK) and total ERK should be used.[18]
Kinome Profiling for Selectivity
To assess the selectivity of this compound, a broad kinase panel screening is recommended. This will identify potential off-target interactions, which is critical for predicting potential toxicities and understanding the full pharmacological profile of the compound.
Table 2: Comparative Kinase Selectivity Profile
| Kinase Family | This compound (% Inhibition @ 1µM) | Known Selective Inhibitor (% Inhibition @ 1µM) |
| Target X | [Hypothetical High Value] | [Hypothetical High Value] |
| Kinase A | [Hypothetical Low Value] | [Hypothetical Low Value] |
| Kinase B | [Hypothetical Low Value] | [Hypothetical Low Value] |
| ... | ... | ... |
Section 4: In Vivo Efficacy and Target Validation
The ultimate validation of a compound's mechanism of action comes from demonstrating its efficacy in a relevant in vivo model and confirming target engagement in the tumor tissue.[20][21][22][23][24]
Xenograft Models for Efficacy Testing
Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[21][23]
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant a relevant human cancer cell line into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at different doses, and a standard-of-care chemotherapy agent).
-
Dosing and Monitoring: Administer the compounds according to a predetermined schedule and monitor tumor volume and body weight regularly.[21]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Biomarker Analysis
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, it is essential to measure target engagement and downstream pathway modulation in the tumor tissue. This can be achieved by analyzing tumor lysates via Western blotting or immunohistochemistry for the target and its downstream effectors.
Table 3: In Vivo Efficacy and Pharmacodynamic Readouts
| Treatment Group | Tumor Growth Inhibition (%) | Change in p-Target/Total Target Ratio in Tumor |
| Vehicle Control | 0 | - |
| This compound (Low Dose) | [Hypothetical Value] | [Hypothetical Decrease] |
| This compound (High Dose) | [Hypothetical Value] | [Hypothetical Decrease] |
| Standard-of-Care | [Known Value] | [Expected Effect] |
Conclusion
The validation of the mechanism of action for a novel compound like this compound is a multifaceted process that requires a logical and systematic progression of experiments. By starting with unbiased target identification and moving through in vitro, cellular, and in vivo validation, researchers can build a compelling case for its therapeutic potential. The comparative approach, benchmarking against known agents, provides crucial context for its performance and selectivity. This guide offers a robust framework to navigate this complex but essential journey in drug discovery and development.
References
-
Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Available from: [Link].
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available from: [Link].
-
Creative Animodel. In vivo Efficacy Testing. Available from: [Link].
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].
-
PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available from: [Link].
-
PubMed. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available from: [Link].
-
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available from: [Link].
-
NIH. Drug Efficacy Testing in Mice. Available from: [Link].
-
ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Available from: [Link].
-
BOTANY. A review on thiazole based compounds andamp; it's pharmacological activities. Available from: [Link].
-
Horizon Discovery. Drug Target Identification & Validation. Available from: [Link].
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link].
-
PubMed. Thiazole-containing compounds as therapeutic targets for cancer therapy. Available from: [Link].
-
Wikipedia. Enzyme assay. Available from: [Link].
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available from: [Link].
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].
-
Tip Biosystems. What Are Enzyme Kinetic Assays? Available from: [Link].
-
Eurofins Discovery. In Vivo Pharmacology Studies. Available from: [Link].
-
LSU School of Medicine. Enzyme Assays and Kinetics. Available from: [Link].
-
ResearchGate. 11. Thiazole: A privileged scaffold in drug discovery | Request PDF. Available from: [Link].
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].
-
PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link].
-
Wikipedia. Enzyme kinetics. Available from: [Link].
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link].
-
CETSA. CETSA. Available from: [Link].
-
MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link].
-
Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Available from: [Link].
-
NIH. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link].
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link].
-
Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link].
-
ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link].
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link].
-
Semantic Scholar. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link].
-
Academia.edu. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. Available from: [Link].
-
ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link].
-
NIH. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Available from: [Link].
-
NIH. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Available from: [Link].
-
PubMed Central. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. pharmaron.com [pharmaron.com]
- 21. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 22. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative In Vivo Efficacy of Thiazole and Thiadiazole Analogs in Infectious Disease Models: A Guide for Drug Development Professionals
The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, five-membered heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles and thiadiazoles, have emerged as versatile and promising platforms for designing potent anti-infective agents.[1][2][3] Their inherent structural features, including the ability to engage in hydrogen bonding and other molecular interactions, make them privileged structures in medicinal chemistry.[4][5] This guide provides a comparative analysis of the in vivo efficacy of select thiazole and thiadiazole analogs, supported by experimental data from preclinical infectious disease models. The objective is to furnish researchers, scientists, and drug development professionals with a critical evaluation of these compounds, elucidating their therapeutic potential and the experimental frameworks used to validate their activity.
The Thiazole and Thiadiazole Core: A Scaffold of Diverse Bioactivity
The thiazole ring, a fundamental component of vitamin B1 (Thiamine), is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[1][6][7] Similarly, the 1,3,4-thiadiazole nucleus is a bioisostere of the thiazole moiety and is present in numerous clinically used drugs, valued for its metabolic stability and broad therapeutic window.[2][5][8] The exploration of analogs derived from these core structures has yielded promising candidates that address critical unmet needs in the fight against infectious diseases.
Comparative In Vivo Efficacy Analysis
The following sections detail the in vivo performance of notable thiazole and thiadiazole analogs in validated animal models of infection. The data is presented to facilitate a clear comparison of their potency and therapeutic spectrum.
Thiazole Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infections
A study investigating a series of synthetic thiazole compounds demonstrated significant in vivo activity in a murine model of MRSA skin infection. The lead compound and three of its analogs, when applied topically, were able to reduce the bacterial burden in skin wounds by over 90%, an efficacy comparable to the established antibiotic mupirocin.[9] This highlights the potential of this chemical class for treating challenging skin and soft tissue infections caused by resistant Gram-positive pathogens.
Table 1: In Vivo Efficacy of Thiazole Analogs in a Murine MRSA Skin Infection Model [9]
| Compound Class | Animal Model | Pathogen | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Synthetic Thiazoles | Murine Skin Wound | MRSA | Topical Application | Reduction in Bacterial Burden (CFU/wound) | >90% reduction, comparable to Mupirocin |
Tris-1,3,4-thiadiazole Derivatives against Toxoplasma gondii Infection
In a murine model of acute toxoplasmosis, tris-1,3,4-thiadiazole derivatives were evaluated for their ability to control parasitic proliferation. One particular analog, Compound 7, exhibited potent antiparasitic activity, achieving a significant reduction in parasite load across multiple tissues.[10] The most pronounced effect was observed in the brain, a critical site of chronic infection, with an 82.6% reduction in parasite count.[10] This was followed by substantial reductions in the liver (65.35%) and spleen (64.81%).[10] These findings underscore the potential of tris-1,3,4-thiadiazoles in combating protozoan infections.
Table 2: In Vivo Efficacy of a Tris-1,3,4-thiadiazole Analog (Compound 7) in a Murine Model of Acute Toxoplasmosis [10]
| Compound Class | Animal Model | Pathogen | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Tris-1,3,4-thiadiazole | Acute Murine Model | Toxoplasma gondii (RH Strain) | Not specified | Reduction in Parasite Count | Brain: 82.6% reduction, Liver: 65.35% reduction, Spleen: 64.81% reduction |
A Thiazole Analog (AZD5099) against Streptococcus pneumoniae Lung Infection
A novel enantiomerically pure thiazole analog, AZD5099, has shown improved in vivo potency against S. pneumoniae in a mouse model of pneumonia.[4] Oral administration of the compound 18 hours post-infection resulted in a dose-dependent reduction in the viable bacterial counts in lung homogenates.[4] The most significant therapeutic effect was observed at a dose of 80 mg/kg, demonstrating the potential of this compound for treating community-acquired pneumonia.[4]
Table 3: In Vivo Efficacy of Thiazole Analog AZD5099 in a Murine Pneumonia Model [4]
| Compound | Animal Model | Pathogen | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| AZD5099 | Murine Pneumonia Model | Streptococcus pneumoniae | Oral, 18h post-infection | Reduction in Viable Bacterial Counts (CFU/lung) | Dose-dependent reduction, highest response at 80 mg/kg |
Mechanistic Insights and Experimental Protocols
The therapeutic efficacy of these compounds is rooted in their ability to interfere with essential biological pathways in pathogenic microorganisms.
Proposed Mechanisms of Action
Thiazole and thiadiazole derivatives exert their antimicrobial effects through diverse mechanisms. In bacteria, these can include the inhibition of cell wall synthesis, disruption of fatty acid biosynthesis, and interference with DNA replication enzymes like DNA gyrase and topoisomerase IV.[4][11] In parasitic protozoa, such as Toxoplasma gondii, proposed targets include critical enzymes involved in parasite invasion and replication, such as TgCDPK1 and ROP18 kinase.[10]
Caption: Proposed mechanisms of action for thiazole and thiadiazole analogs.
Key Experimental Workflow: Murine Skin Infection Model
The following protocol outlines a standardized workflow for evaluating the in vivo efficacy of topical antimicrobial agents against MRSA in a murine skin infection model.
Caption: Workflow for in vivo efficacy testing in a murine MRSA skin infection model.
Step-by-Step Protocol:
-
Animal Acclimatization and Preparation: House mice in a controlled environment for at least one week prior to the experiment. On the day of the procedure, anesthetize the animals and remove the fur from the dorsal surface.
-
Wound Creation: Create a full-thickness dermal wound using a sterile biopsy punch.
-
Bacterial Inoculation: Inoculate the wound with a standardized suspension of MRSA.
-
Treatment Application: At a predetermined time post-infection, apply the test compound, vehicle control, or a positive control antibiotic (e.g., mupirocin) topically to the wound.
-
Efficacy Assessment: After a defined treatment period (e.g., 24 or 48 hours), euthanize the animals and excise the wounded tissue.
-
Bacterial Burden Quantification: Homogenize the tissue, perform serial dilutions, and plate on appropriate agar medium. Incubate the plates and enumerate the colony-forming units (CFUs) to determine the bacterial load in the tissue.
Conclusion and Future Directions
The presented data compellingly demonstrates the in vivo therapeutic potential of thiazole and thiadiazole analogs against a range of clinically relevant pathogens. Their efficacy in robust animal models of infection, coupled with their diverse mechanisms of action, positions them as a fertile ground for the discovery of novel anti-infective drugs. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as elucidating their precise molecular targets to facilitate rational drug design and combat the growing threat of antimicrobial resistance. The versatility of the thiazole and thiadiazole scaffolds ensures their continued importance in the landscape of modern medicinal chemistry.
References
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. [Link]
-
Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice. PubMed Central. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
-
Current Developments in the Biological Functions of 1,3,4-Thiadiazoles: A Review. ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Institutes of Health. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central. [Link]
-
Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. OUCI. [Link]
-
Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. PubMed. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed Central. [Link]
-
Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. Taylor & Francis Online. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Novel Thiazole-Based Thiazolidinones as Potent Anti-Infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. ResearchGate. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview [ouci.dntb.gov.ua]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 10. Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel 2-(Diphenylmethyl)-1,3-thiazol-4-amine Derivatives
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of the in-vitro cytotoxic profiles of three novel, rationally designed derivatives of "2-(Diphenylmethyl)-1,3-thiazol-4-amine" (herein referred to as the 'Parent Compound'). By systematically modifying the peripheral phenyl rings, we explore the structure-activity relationships (SAR) that govern their potency against a panel of human cancer cell lines. This analysis, supported by detailed experimental protocols and quantitative data, aims to guide researchers in the strategic design of more potent and selective thiazole-based anticancer agents.[2][4]
Introduction: Rationale for Derivative Synthesis
Cancer remains a leading cause of mortality worldwide, necessitating the discovery of novel therapeutic agents that can overcome limitations of current chemotherapies, such as toxicity and drug resistance.[4][5] Thiazole-containing compounds have emerged as a highly promising class of anticancer agents, exhibiting a wide range of mechanisms including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[4][5][6]
The parent compound, this compound, presents an attractive starting point for optimization due to its rigid diphenylmethyl moiety and the reactive amine group on the thiazole ring. The rationale for this study was to investigate how the introduction of substituents with varying electronic properties on the phenyl rings would modulate cytotoxic activity. We hypothesized that altering the electron density of the phenyl rings could influence the molecule's binding affinity to its biological target, thereby affecting its anticancer efficacy.
To test this, three derivatives were synthesized for comparative evaluation:
-
Derivative A (EDG): Features an electron-donating group (-OCH₃) on one phenyl ring.
-
Derivative B (EWG): Features an electron-withdrawing group (-NO₂) on one phenyl ring.
-
Derivative C (HAL): Features a halogen atom (-Cl) on one phenyl ring, which is weakly deactivating via induction but can participate in halogen bonding.
These derivatives were screened against three distinct human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma)—to assess both potency and selectivity.
Experimental Design & Methodologies
The cornerstone of a reliable comparative study is a robust and reproducible experimental design. The following sections detail the self-validating protocols used to assess and compare the cytotoxicity of the synthesized compounds.
Cell Lines and Culture Conditions
-
Cell Lines: MCF-7, A549, and HeLa cell lines were selected to represent diverse cancer histotypes.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
The choice of these specific cell lines allows for an initial assessment of whether the compounds exhibit broad-spectrum activity or selective toxicity towards a particular cancer type.
Cytotoxicity Screening Workflow: The MTT Assay
To quantify cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed. This colorimetric assay is a standard for assessing cell viability, as it measures the metabolic activity of cells.[7] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[8]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Derivative B.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of electronic modifications on the cytotoxic activity of this compound derivatives. The introduction of a strong electron-withdrawing group (-NO₂) led to a significant enhancement in potency, identifying a clear direction for future drug development efforts.
Further investigations should focus on:
-
Synthesizing a broader range of derivatives with various electron-withdrawing groups to refine the SAR.
-
Conducting mechanistic studies, such as kinase inhibition assays and cell cycle analysis, to validate the hypothesized mechanism of action.
-
Evaluating the most potent compounds in in-vivo cancer models to assess their therapeutic potential.
By systematically building upon these findings, the 2-(diphenylmethyl)-1,3-thiazole scaffold can be further optimized to yield next-generation anticancer drug candidates.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
-
Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. ResearchGate. [Link]
-
Thiazole in the targeted anticancer drug discovery. PubMed. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Target Validation of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a small molecule's biological target is a critical determinant of its therapeutic potential and a cornerstone of a successful development program. This guide provides an in-depth, comparative framework for the target validation of a novel compound, "2-(Diphenylmethyl)-1,3-thiazol-4-amine." Drawing upon established methodologies and field-proven insights, we will navigate the experimental journey from initial hypothesis to cellular target engagement, using a plausible and high-value target class for illustrative purposes: protein kinases.
The 2-aminothiazole scaffold, a core component of our molecule of interest, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3] This observation provides a strong rationale for hypothesizing that "this compound" may exert its biological effects through the inhibition of one or more protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases such as cancer.[4]
This guide will therefore focus on a systematic approach to validate a putative kinase target for our lead compound. For comparative analysis, we will benchmark its performance against well-characterized, clinically relevant kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) among others, and Vemurafenib , a potent inhibitor of the B-Raf serine/threonine kinase.[5][6][7]
The Target Validation Workflow: A Multi-Pillar Approach
A robust target validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, orthogonal assays. Our approach is built on three pillars: direct biochemical engagement, cellular target engagement, and downstream pathway modulation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data Analysis (Hypothetical)
| Treatment | Apparent Melting Temperature (Tm) of VEGFR-2 | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 54.2°C | - |
| This compound | 58.7°C | +4.5°C |
| Sorafenib | 59.1°C | +4.9°C |
Interpretation: The hypothetical CETSA results show a significant thermal stabilization of VEGFR-2 in cells treated with "this compound," comparable to the effect of Sorafenib. This provides strong evidence of target engagement in a cellular context.
Pillar 3: Downstream Pathway Modulation - Western Blot Analysis
The final pillar of our validation strategy is to demonstrate that target engagement by the compound leads to the expected modulation of the downstream signaling pathway. For VEGFR-2, ligand (VEGF) binding induces receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. [8][9]An effective inhibitor should block these phosphorylation events.
Experimental Protocol: Western Blot for Pathway Analysis
Objective: To assess the ability of "this compound" to inhibit VEGF-induced phosphorylation of VEGFR-2 and its downstream effectors, ERK and Akt.
Materials:
-
HUVECs.
-
Serum-free cell culture medium.
-
Recombinant human VEGF-A.
-
Test compounds: "this compound" and Sorafenib.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), rabbit anti-total VEGFR-2, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2, rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and corresponding secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Serum Starvation: Culture HUVECs to 80-90% confluency, then serum-starve them overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or DMSO for 2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Analyze equal amounts of protein by SDS-PAGE and Western blotting using the specified phospho-specific and total protein antibodies.
-
Data Analysis: Quantify the band intensities. For each signaling node, normalize the phospho-protein signal to the total protein signal. Compare the levels of phosphorylation in compound-treated cells to the VEGF-stimulated DMSO control.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Comparative Data Analysis (Hypothetical)
A Western blot would visually demonstrate a dose-dependent decrease in the phosphorylation of VEGFR-2, ERK, and Akt in cells treated with "this compound," with a potency similar to Sorafenib.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the target validation of "this compound," using a putative kinase target, VEGFR-2, as a working example. By integrating biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can build a compelling case for the compound's mechanism of action. The comparative framework, benchmarking against established drugs like Sorafenib, provides essential context for evaluating the potency, selectivity, and potential of this novel chemical entity. This systematic validation process is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
-
Al-Jadabi, N., et al. (2018). Cellular Thermal Shift Assay (CETSA) for the study of drug-target engagement in cells and tissues. Nature Protocols, 13(10), 2275–2294. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
-
Koch, S., et al. (2011). VEGF-A/VEGFR2 signaling in endothelial cells. Cellular and Molecular Life Sciences, 68(10), 1667–1677. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and biological evaluation of 2-aminothiazole derivatives. Molecules, 17(4), 4115–4156. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. [Link]
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects on MAP kinase signaling. Nature, 467(7315), 596–599. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Head-to-Head Comparison: Benchmarking 2-(Diphenylmethyl)-1,3-thiazol-4-amine Against Commercial Kinase Inhibitors
A Senior Application Scientist's Guide to Screening and Characterizing Novel Kinase Inhibitors
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, many of which are implicated in the onset and progression of diseases when dysregulated.[1][2] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.[2]
This guide provides a comprehensive framework for the initial screening and benchmarking of a novel chemical entity, "2-(Diphenylmethyl)-1,3-thiazol-4-amine," a compound with a thiazole core—a scaffold present in various biologically active molecules.[3][4][5] As this compound is not a well-characterized inhibitor, we will treat it as a candidate compound and establish a workflow to determine its potential efficacy against a well-defined and disease-relevant kinase target.
For this purpose, we have selected the non-receptor tyrosine kinase c-Src as our hypothetical target. c-Src plays a crucial role in regulating cell growth, division, migration, and survival.[6] Its aberrant activation is frequently observed in various cancers, making it a compelling therapeutic target.[7][8]
To establish a robust benchmark, we will compare our test compound against two well-established, FDA-approved Src/multikinase inhibitors:
-
Dasatinib (BMS-354825): A potent, multi-targeted inhibitor of Abl, Src family, and c-Kit tyrosine kinases.[9][10]
-
Bosutinib (SKI-606): A dual Src/Abl kinase inhibitor with minimal activity against c-KIT and PDGFR.[11][12][13]
This guide will walk through the essential experimental stages, from initial biochemical potency determination to cellular activity assessment, providing the rationale behind each step and detailed protocols for execution.
Phase 1: Biochemical Potency and Selectivity
The first step in characterizing a new compound is to determine if it directly inhibits the target enzyme in a controlled, cell-free environment.[14] This is achieved using biochemical assays that measure the enzyme's catalytic activity.[15]
Rationale for Experimental Choices
We will employ a luminescence-based kinase activity assay, specifically the ADP-Glo™ Kinase Assay. This format is chosen for its high sensitivity, scalability for high-throughput screening, and its universal applicability to nearly any kinase.[16][17][18] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] This is a direct measure of enzymatic turnover and is less prone to interference compared to some fluorescence-based methods.[15]
The primary goal is to determine the IC50 value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[14] A lower IC50 value indicates higher potency.
Experimental Workflow: Biochemical Screening
Detailed Protocol: ADP-Glo™ Kinase Assay for Src
This protocol is adapted for a 384-well plate format.[19]
-
Compound Preparation:
-
Prepare 10 mM stock solutions of "this compound," Dasatinib, and Bosutinib in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Setup (per well):
-
In a 384-well plate, add 0.5 µL of diluted compound or DMSO (vehicle control).
-
Add 5 µL of a master mix containing recombinant c-Src enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for Src) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]
-
Incubate at room temperature for 40 minutes.[20]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]
-
Incubate at room temperature for 30-60 minutes.[19]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Results and Comparison
The table below presents hypothetical data to illustrate a potential outcome of this experiment.
| Compound | Target | Biochemical IC50 (nM) |
| This compound | c-Src | 150 |
| Dasatinib | c-Src | 2.7[10] |
| Bosutinib | c-Src | 3.5[11] |
In this hypothetical scenario, our test compound shows inhibitory activity against c-Src, but with a significantly higher IC50 than the commercial benchmarks, indicating lower potency in a biochemical setting.
Phase 2: Mechanism of Action (MoA)
Understanding how a compound inhibits its target is crucial for lead optimization.[14] Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[1] This can be determined by assessing how the inhibitor's IC50 value changes in response to varying ATP concentrations.
Rationale for Experimental Choices
We will perform the ADP-Glo™ assay again but will run parallel experiments at both a low ATP concentration (equal to the Km) and a high ATP concentration (e.g., 10-fold above Km).
-
If the inhibitor is ATP-competitive , its potency will decrease (IC50 will increase) at higher ATP concentrations because more ATP is present to outcompete the inhibitor for the binding site.
-
If the inhibitor is non-competitive or uncompetitive , its IC50 will be largely unaffected by the ATP concentration.
MoA Study Workflow
Expected Results and Interpretation
| Compound | IC50 Shift (High ATP vs. Low ATP) | Mechanism of Action |
| This compound | >10-fold increase | ATP-Competitive |
| Dasatinib | >10-fold increase | ATP-Competitive |
| Bosutinib | >10-fold increase | ATP-Competitive |
A significant rightward shift in the IC50 curve at high ATP concentration would suggest our test compound, like the commercial inhibitors, functions through an ATP-competitive mechanism.
Phase 3: Cellular Potency and Target Engagement
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its target, and exert a biological effect.[21]
Rationale for Experimental Choices
We will use a cell-based ELISA to measure the phosphorylation of c-Src at Tyr416, a key autophosphorylation site that indicates its active state.[6][21] A decrease in p-Src (Tyr416) levels upon treatment with the inhibitor demonstrates target engagement in a cellular context. We will use a cancer cell line known to have active Src signaling, such as the 4T1 breast cancer cell line.[21]
Detailed Protocol: Cellular p-Src (Y416) ELISA
-
Cell Culture and Treatment:
-
Plate 4T1 cells in a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with a serial dilution of the test compound and controls (Dasatinib, Bosutinib) for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit for p-Src (Y416).
-
Add cell lysates to wells coated with a capture antibody for total Src.
-
Incubate, wash, and then add a detection antibody specific for the phosphorylated Y416 residue.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the p-Src signal to total Src or a housekeeping protein.
-
Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
-
Expected Results and Comparison
| Compound | Cellular IC50 (µM) (p-Src Y416 Inhibition) |
| This compound | 2.5 |
| Dasatinib | ~0.05 |
| Bosutinib | ~0.1 |
Typically, cellular IC50 values are higher than biochemical IC50s due to factors like cell permeability, protein binding, and efflux pumps. In our example, the test compound is cell-permeable and inhibits its target, but it is still less potent than Dasatinib and Bosutinib.
Summary and Future Directions
This guide outlines a foundational strategy for the initial characterization of a novel compound, "this compound," against the kinase target c-Src.
Based on our hypothetical results, "this compound" is an ATP-competitive, cell-permeable inhibitor of c-Src. While it demonstrates on-target activity, its potency is modest compared to established inhibitors like Dasatinib and Bosutinib.
This initial characterization provides a critical foundation. The logical next steps would involve:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases is essential to understand its selectivity profile and identify potential off-target effects, which is a critical step in drug development.[14][22]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound can help identify modifications that improve potency and selectivity.
-
Functional Assays: Evaluating the compound in functional cellular assays, such as cell migration or proliferation assays, will provide insight into its potential therapeutic effects.
This systematic approach ensures that research efforts are directed toward compounds with the most promising therapeutic potential, grounding the discovery process in robust, comparative data.
References
-
Unknown. ADP Glo Protocol. Available at: [Link]
-
Lowell, C. A., & Berton, G. (2004). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. Available at: [Link]
-
Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Oxford Academic. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Src family. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Wikipedia. Src family kinase. Available at: [Link]
-
Dhillon, P., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Bantscheff, M., & Drewes, G. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
-
Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Available at: [Link]
-
Adooq Bioscience. Src | Src pathway | Src inhibitors. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Johnson, G. L., & Ahn, N. G. (2011). Development of a highly selective c-Src kinase inhibitor. PubMed Central. Available at: [Link]
-
van der Veldt, A. A., et al. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. PubMed Central. Available at: [Link]
-
Vredenburgh, J. J., et al. (2016). Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma. PubMed Central. Available at: [Link]
-
Boswell, S. L. (2014). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PubMed Central. Available at: [Link]
-
Jalal, S., et al. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. MDPI. Available at: [Link]
-
BPS Bioscience. SRC Assay Kit. Available at: [Link]
-
Miranda, M. B., et al. (2016). Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells. PubMed Central. Available at: [Link]
-
Rasayan Journal of Chemistry. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]
-
Goproiu, I., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Available at: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
-
Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Kumar, S., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]
-
MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]
-
National Institutes of Health. (2008). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src family kinase - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers and professionals in drug development, a thorough understanding of proper disposal protocols is not just a matter of compliance, but a fundamental aspect of a robust safety culture. This guide provides a comprehensive framework for the safe handling and disposal of 2-(Diphenylmethyl)-1,3-thiazol-4-amine, emphasizing the scientific rationale behind each procedural step.
I. Hazard Profile and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not available, an analysis of related thiazole and amine compounds allows for a presumptive hazard profile. Thiazole derivatives and aromatic amines are often associated with skin, eye, and respiratory irritation, and may pose a significant risk to aquatic ecosystems.[1][2][3][4] Therefore, a cautious approach to handling and the stringent use of Personal Protective Equipment (PPE) are paramount.
Table 1: Presumptive Hazard Profile and Recommended PPE
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2] | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Inspect gloves for any signs of degradation before use.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] | Tightly sealed safety goggles or a full-face shield are required to protect against splashes.[1] |
| Respiratory Irritation | Inhalation of dust or fumes may cause respiratory tract irritation.[2] | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] |
| Acute Aquatic Toxicity | Likely to be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain.[5][6] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. This protocol outlines a systematic approach to waste segregation, collection, and storage.
1. Waste Segregation: The First Line of Defense
The principle of waste segregation is to prevent unintended and potentially hazardous chemical reactions.[5] All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused or expired solid this compound, as well as contaminated consumables such as weigh boats, filter paper, and paper towels.
-
Liquid Waste: This category encompasses solutions containing dissolved this compound and any rinsate from decontaminating glassware.
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound should be disposed of in a designated sharps container.
Caption: Waste Segregation Workflow
2. Waste Collection: Ensuring Containment
Proper collection techniques are crucial to prevent spills and exposure.
-
Solid Waste: Carefully transfer solid waste into a clearly labeled, sealable hazardous waste container. Avoid generating dust during transfer.
-
Liquid Waste: Using a funnel, pour liquid waste into a designated, compatible, and labeled liquid hazardous waste container. Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[7]
-
Empty Containers: "Empty" containers that held this compound are not truly empty and must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1] Collect all rinsate as liquid hazardous waste.[1] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS office.
3. Labeling and Storage: Clear Communication and Safety
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound waste"), and the associated hazards (e.g., "Irritant," "Aquatic Toxin").
-
Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to mitigate any potential leaks.
III. Spill Response Protocol
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For a solid spill, carefully cover the material with a damp paper towel to avoid generating dust. For a liquid spill, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]
-
Collection: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it in a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Caption: Spill Response Workflow
IV. Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Once your hazardous waste container is full, contact your institution's EHS office to arrange for pickup and final disposal.[1] Do not attempt to dispose of the waste yourself.
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, as required by your institution and regulatory agencies.
By adhering to these procedures and fostering a proactive safety mindset, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (2014). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
Sustainability Directory. (n.d.). What Are the Specific Degradation Products of Amine Solvents in CCS That Are Toxic or Carcinogenic?. Retrieved from [Link]
-
Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]
-
CDMS.net. (2017). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 2-(Diphenylmethyl)-1,3-thiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Diphenylmethyl)-1,3-thiazol-4-amine was not available at the time of publication. The following guidance is based on the hazard profile of similar thiazole-containing compounds and general principles of laboratory safety. Always perform a risk assessment before beginning any new procedure.
Hazard Assessment and Triage
Thiazole derivatives are recognized for a wide range of biological activities.[1][2] While specific toxicity data for this compound is not available, related compounds are known to cause skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution.
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: Poses a risk of serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Unknown Toxicity: As a research chemical, the full toxicological profile is unknown. All new or uncharacterized compounds should be treated as potentially hazardous.[4]
| Potential Hazard | GHS Classification (Assumed) | Primary Route of Exposure |
| Skin Irritation | Warning | Dermal Contact |
| Eye Irritation | Warning | Eye Contact |
| Respiratory Irritation | Warning | Inhalation |
| Acute Toxicity (Oral, Dermal) | Unknown | Ingestion, Dermal Contact |
| Chronic Toxicity | Unknown | All routes |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.[5]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.[6][7] | Thiazole derivatives can cause serious eye irritation.[3] Goggles provide primary protection, while a face shield offers broader coverage. |
| Hand Protection | Chemical-resistant nitrile gloves.[8] Consider double-gloving for added protection during weighing and transfer operations. | Nitrile gloves provide good resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use.[8] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[9][10] Consider a chemical-resistant apron for larger-scale work. | Protects skin and personal clothing from accidental spills and contamination.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] | A fume hood is the primary engineering control for preventing the inhalation of airborne particulates or vapors.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Pre-Handling
-
Read and Understand: Before starting, review this guide and any available safety information.[8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[8]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers, inside the fume hood to minimize movement of the chemical in open air.
-
Don PPE: Put on all required PPE before handling the chemical container.[9][10]
Weighing and Transfer
Caption: A logical workflow for the safe handling of this compound.
-
Grounding: If the compound is a fine powder, ground any equipment that could generate static electricity.
-
Careful Dispensing: Slowly open the container inside the fume hood. Use a clean spatula to carefully dispense the desired amount onto weighing paper or into a tared container. Avoid creating dust.[8]
-
Immediate Closure: Securely close the primary container immediately after dispensing.
-
Controlled Transfer: Carefully transfer the weighed compound into the reaction vessel.
-
On-the-Spot Decontamination: Decontaminate the spatula and any other reusable equipment immediately after use.
Post-Handling and Cleanup
-
Waste Segregation: Dispose of all contaminated disposable items (gloves, weighing paper, etc.) in a designated, sealed waste container.[10]
-
Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9][10]
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, wipes, and weighing paper, should be collected in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical: Unused or unwanted this compound must be disposed of through your institution's hazardous waste program. Do not pour chemicals down the drain.[10]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.[4][9]
By adhering to these protocols, you contribute to a safe and productive research environment for yourself and your colleagues.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
- LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Arysta LifeScience. (n.d.). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, June 2). Safety Data Sheet.
- CP Lab Safety. (n.d.). Thiazole, 25g, Each.
- LookChem. (n.d.). 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole sds.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Newsom Seed. (n.d.). Material Safety Data Sheet Amine 4 2,4-D Weed Killer.
- Chem-Impex International. (n.d.). MSDS of 1,3,4-Thiadiazol-2-amine, 5-(difluoromethyl)-.
- Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
- ChemicalBook. (2002, March 1). 2002-03-1(2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Product Description.
- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole.
- Al-Ghorbani, M., El-Gazzar, A. R. B. A., Ng, S. W., & Chakkaravarthi, G. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- PubChem. (n.d.). 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine.
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
